molecular formula C8H22Si2 B14161710 Silane, 1,2-ethanediylbis(trimethyl- CAS No. 6231-76-1

Silane, 1,2-ethanediylbis(trimethyl-

Cat. No.: B14161710
CAS No.: 6231-76-1
M. Wt: 174.43 g/mol
InChI Key: DMKCEJPDZDUPDV-UHFFFAOYSA-N
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Description

Historical Perspectives in Organosilicon Chemistry Research

The field of organosilicon chemistry, which underpins the study of compounds like 1,2-bis(trimethylsilyl)ethane, has a rich history dating back to the 19th century. The journey began in 1863 when Charles Friedel and James Crafts first synthesized an organosilicon compound, tetraethylsilane. This pioneering work laid the foundation for a new branch of chemistry focused on the unique properties of the silicon-carbon bond.

Substantial progress was made in the early 20th century through the extensive research of Frederic S. Kipping, who systematically explored the synthesis of a wide array of organosilicon compounds using Grignard reagents. This era established many of the foundational synthetic methodologies that would later be used to create more complex structures. The development of molecules like 1,2-bis(trimethylsilyl)ethane is a direct extension of this legacy, relying on the formation of both silicon-carbon and carbon-carbon bonds, often through organometallic coupling reactions. Its synthesis and study are part of the broader expansion of organometallic chemistry in the mid-20th century, which provided the tools to construct such precisely defined molecules.

Contemporary Significance within Silicon-Organic Systems Research

In modern chemical research, 1,2-bis(trimethylsilyl)ethane holds significance in several key areas, primarily as a precursor for advanced materials and as a model compound in fundamental organometallic studies.

One of its most notable roles is in the field of materials science, specifically in the production of silicon carbide (SiC). Research into hot-wire chemical vapor deposition (HWCVD) processes has identified 1,2-bis(trimethylsilyl)ethane as a characteristic gas-phase product when using precursors like hexamethyldisilane. wikipedia.orgresearchgate.net Its formation is a key step in the chemical pathways that lead to the deposition of SiC films, which are highly valued for their hardness, thermal stability, and semiconductor properties. wikipedia.orgresearchgate.net

Furthermore, 1,2-bis(trimethylsilyl)ethane has appeared in the context of pharmaceutical synthesis. It was utilized in a potential scale-up process for Remdesivir, a critical antiviral medication. nih.gov This application underscores the compound's relevance in industrial organic synthesis, although challenges related to its commercial supply and quality were noted. nih.gov

The compound is also of great importance in the study of reaction mechanisms in organometallic chemistry. It is frequently observed as the product of C(sp³)–C(sp³) reductive elimination from various transition metal complexes, including those of nickel, iron, and cobalt. libretexts.orgcfmats.comrug.nlchemicalbook.com The formation of the central C-C bond in 1,2-bis(trimethylsilyl)ethane from two trimethylsilylmethyl groups bound to a metal center serves as a textbook example of this fundamental bond-forming step, which is a cornerstone of many catalytic cycles. cfmats.comrug.nl

Conceptual Frameworks in Bis(trimethylsilyl)ethane Derivatives

The specific arrangement of atoms and bonds in 1,2-bis(trimethylsilyl)ethane gives rise to a unique set of properties that are governed by established conceptual frameworks of physical organic chemistry.

Electronic Structure: A key conceptual framework for understanding this molecule is the interaction between its sigma (σ) bonds. 1,2-Bis(trimethylsilyl)ethane is described as a "σ,σ-interaction system," where electronic communication can occur between the two adjacent C-Si bonds through the C-C bond. youtube.com This interaction influences the molecule's electronic properties, such as its oxidation potential. Studies on more complex derivatives have shown that this σ,σ-system can engage in conjugation with adjacent π-systems (from benzene (B151609) rings, for example), leading to a significant decrease in oxidation potentials. youtube.com This finding highlights that the seemingly simple alkane bridge can participate in broader electronic delocalization.

Conformational Analysis: Like other 1,2-disubstituted ethanes, 1,2-bis(trimethylsilyl)ethane can exist in different rotational conformations (rotamers) around the central carbon-carbon bond. The two primary staggered conformations are the anti form, where the two trimethylsilyl (B98337) groups are positioned 180° from each other, and the gauche form, where they are separated by a 60° dihedral angle. Due to the significant steric bulk of the trimethylsilyl groups, the anti conformation, which places these large groups as far apart as possible, is the most stable and lowest-energy state. libretexts.org This steric hindrance is a dominant factor in the molecule's preferred three-dimensional shape.

Spectroscopic Signature: In mass spectrometry, 1,2-bis(trimethylsilyl)ethane is identified by a characteristic mass peak at an m/z (mass-to-charge ratio) of 174. researchgate.net

Emerging Research Frontiers in Organosilicon Compounds

The study of 1,2-bis(trimethylsilyl)ethane and related structures continues to contribute to emerging areas of chemical science, pointing toward new applications and fundamental discoveries.

Novel Electronic Materials: The demonstrated electronic conjugation between the σ,σ-system of the 1,2-bis(trimethylsilyl)ethane framework and π-systems opens a frontier in the design of new electronic materials. youtube.com Researchers are exploring the extension of these novel conjugated systems for applications in materials science, where tuning electronic properties is paramount. youtube.com

Photochemical Synthesis: A significant emerging frontier is the use of light to drive chemical reactions under mild conditions. Recent research has shown that the C(sp³)–C(sp³) bond of 1,2-bis(trimethylsilyl)ethane can be formed from a dialkyl nickel(II) complex via visible light irradiation. rug.nl This light-promoted reductive elimination represents a new paradigm in organometallic chemistry and offers opportunities for developing novel catalytic transformations that are more energy-efficient and selective. rug.nl

Hybrid Organic-Inorganic Materials: While not directly using the trimethyl- derivative, the closely related compound 1,2-bis(trimethoxysilyl)ethane (B97841) (BTME) is a key precursor in synthesizing a class of advanced materials known as periodic mesoporous organosilicas (PMOs). These materials possess highly ordered pore structures and combine the properties of silica (B1680970) with the functionality of the organic ethane (B1197151) bridge. This research points to a frontier where 1,2-bis(trimethylsilyl)ethane could be used as a hydrocarbon-rich building block for creating novel, non-hydrolyzable hybrid materials with unique surface properties and applications in catalysis and separation science.

Data Tables

Table 1: Physical and Electronic Properties of Silane (B1218182), 1,2-ethanediylbis(trimethyl-)

PropertyValueSource(s)
Molecular FormulaC₈H₂₂Si₂
Molecular Weight174.43 g/mol
Common Mass Spec Peakm/z = 174 researchgate.net
Oxidation Potential1.83 V (vs. Ag/AgCl) youtube.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6231-76-1

Molecular Formula

C8H22Si2

Molecular Weight

174.43 g/mol

IUPAC Name

trimethyl(2-trimethylsilylethyl)silane

InChI

InChI=1S/C8H22Si2/c1-9(2,3)7-8-10(4,5)6/h7-8H2,1-6H3

InChI Key

DMKCEJPDZDUPDV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC[Si](C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Silane, 1,2 Ethanediylbis Trimethyl

Novel Synthetic Routes and Optimization Strategies

The synthesis of Silane (B1218182), 1,2-ethanediylbis(trimethyl-), also known as 1,2-bis(trimethylsilyl)ethane, has been approached through various methodologies. Traditional methods often rely on Wurtz-type coupling reactions, which involve the reductive coupling of alkyl halides with sodium metal. organic-chemistry.orgresearchgate.net While effective, these methods can be sensitive to reaction conditions and may lack fine control over the product's structure and molecular weight. researchgate.net Consequently, research has focused on developing more refined and efficient synthetic routes.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers a powerful tool for the formation of carbon-silicon bonds, providing alternatives to classical methods. While direct transition metal-catalyzed coupling for the specific synthesis of 1,2-bis(trimethylsilyl)ethane is not extensively detailed in the provided results, analogous reactions highlight the potential of this approach. For instance, nickel-catalyzed cross-coupling reactions are a robust strategy for forming C(sp³)–C(sp³) bonds. acs.org Recent studies have shown that visible light can promote C–C coupling from dialkyl Ni(II) complexes, such as the formation of 1,2-bis(trimethylsilyl)ethane from (t-Bu-bpy)Ni(II)(CH₂SiMe₃)₂ upon irradiation. acs.org This light-induced bond formation represents an innovative approach to reductive elimination from the Ni(II) oxidation state, which is typically thermally challenging. acs.org

Other transition metals like palladium and copper are also pivotal in organosilane synthesis. For example, Sonogashira coupling, which utilizes palladium and copper catalysts, is effective for creating C-C bonds with silyl-protected alkynes, demonstrating the utility of these metals in manipulating silylated compounds. researchgate.net Although this example does not directly produce the target molecule, it underscores the catalytic systems available for C-Si and C-C bond formations that could be adapted for this purpose.

Table 1: Comparison of Synthetic Approaches

Method Reagents Conditions Key Features
Wurtz-Type Coupling Alkyl halides, Sodium Elevated temperature, Toluene Classic method, sensitive to conditions researchgate.net
Photochemical Ni-Catalyzed Coupling (t-Bu-bpy)Ni(II)(CH₂SiMe₃)₂ 427 nm blue LED irradiation Forms C(sp³)–C(sp³) bond via photo-induced reductive elimination acs.org

Direct Functionalization Approaches

Direct C-H functionalization is a highly desirable strategy in synthesis as it avoids the need for pre-functionalized starting materials, thus improving atom economy. nih.gov For gaseous alkanes like ethane (B1197151), direct silylation of C(sp³)–H bonds presents a significant challenge due to the high bond dissociation energy of C-H bonds. rsc.org However, progress has been made in this area. Photocatalytic processes have been developed that can functionalize ethane by generating radical intermediates under mild conditions. rsc.org For instance, methods using a chlorine radical as a hydrogen atom transfer (HAT) catalyst have been reported for the activation of ethane. rsc.org

While the direct bis-silylation of ethane in one step to form Silane, 1,2-ethanediylbis(trimethyl-) is not explicitly described, the principles of C-H activation are well-established. youtube.com Dirhodium tetracarboxylate catalysts, for example, have proven effective for enantioselective intermolecular C–H functionalization. researchgate.net Iridium-catalyzed silylation of unactivated C-H bonds is another powerful method, often using a directing group to achieve selectivity. nih.gov These advanced strategies suggest potential pathways for future development in the direct synthesis of 1,2-bis(trimethylsilyl)ethane.

Green Chemistry Principles in Organosilane Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wiley-vch.de Key principles include waste prevention, maximizing atom economy, and using catalysis over stoichiometric reagents. greenchemistry-toolkit.org

In the context of synthesizing Silane, 1,2-ethanediylbis(trimethyl-), applying green chemistry principles would involve several considerations:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Direct C-H functionalization approaches are inherently more atom-economical than classical methods that require pre-functionalization and generate stoichiometric byproducts.

Catalysis : The use of catalytic methods, such as the transition metal-catalyzed reactions discussed, is preferable to stoichiometric reagents like sodium in Wurtz-type reactions. wiley-vch.de Catalysts are used in small amounts and can be recycled, reducing waste.

Energy Efficiency : Designing synthetic methods that can be conducted at ambient temperature and pressure minimizes energy requirements. The development of photocatalytic methods that operate under mild conditions is a step in this direction. acs.orgrsc.org

Safer Solvents : The choice of solvent is critical. Traditional syntheses may use solvents like toluene. researchgate.net Green chemistry encourages the use of less hazardous solvents or, ideally, solvent-free conditions.

The shift from high-temperature Wurtz-type reactions to milder, catalytic, and more direct synthetic routes aligns with the core tenets of green chemistry, aiming for more sustainable and efficient chemical production. gcande.org

Mechanistic Elucidation of Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and developing new, more efficient routes.

Reaction Intermediates and Transition States

For the traditional Wurtz reaction, the mechanism is generally understood to involve radical or organometallic intermediates. One proposed pathway involves the formation of a carbanion through metal-halogen exchange, followed by a nucleophilic attack on another alkyl halide molecule. quimicaorganica.org Another proposed mechanism involves the homolytic cleavage of the alkyl halide bond by sodium metal, generating an alkyl radical. youtube.com Two of these radicals can then dimerize to form the product.

In transition metal-catalyzed pathways, the intermediates are distinct. For the light-promoted Ni-catalyzed formation of 1,2-bis(trimethylsilyl)ethane, the reaction proceeds from a dialkyl Ni(II) complex. acs.org Irradiation is proposed to populate a triplet metal-to-ligand charge transfer (³MLCT) electronic state, which facilitates the otherwise inaccessible C(sp³)–C(sp³) reductive elimination. acs.org Alternative pathways could involve the photolysis of a Ni–C bond to form a Ni(I) species and an organic radical. acs.org

In direct C-H functionalization, the mechanism involves the cleavage of a C-H bond and the formation of a C-metal bond as a key intermediate step. youtube.com The exact nature of the intermediates and transition states is highly dependent on the specific catalyst and substrate involved.

Kinetic Studies in Synthetic Protocols

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. While specific kinetic data for the synthesis of Silane, 1,2-ethanediylbis(trimethyl-) is not abundant in the provided search results, related studies offer a framework for understanding these reactions. For instance, kinetic studies on the amination of a related compound, bis(trimethylsilyl)-1,2-bisketene, showed that the reaction proceeds through two distinct steps with observable rate constants. acs.org

Studies on the hydrolysis of a similar bridged silane, bis-1,2-(triethoxysilyl)ethane (BTSE), have been conducted using NMR to follow the reaction progress over time. researchgate.net Such studies are essential for understanding the stability and reactivity of these compounds under various conditions. Kinetic investigations of substitution reactions involving organometallic complexes, such as the replacement of bis(trimethylsilyl)ethyne in a tungsten complex, reveal dissociative mechanisms and provide activation parameters like enthalpy and entropy. researchgate.net These types of studies are fundamental to optimizing reaction conditions, such as temperature, concentration, and catalyst loading, to achieve higher yields and selectivity in synthetic protocols.

Synthesis of Isotopic Variants for Mechanistic Probing

The synthesis of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms, understanding molecular dynamics, and tracing metabolic pathways. For Silane, 1,2-ethanediylbis(trimethyl-), the incorporation of isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) into the ethane bridge can provide invaluable insights into reactions involving this moiety.

A convenient and atom-economical approach for the introduction of deuterium and ¹³C labels into the 1,2-ethanediyl bridge is analogous to the synthesis of labeled 1,2-bis(phosphine oxide)ethanes. rsc.org This methodology leverages commercially available, isotopically labeled calcium carbide (Ca¹³C₂ or CaC₂) as the source of the labeled carbon backbone. The general strategy involves the generation of labeled acetylene (B1199291) (H¹³C≡¹³CH or D-C≡C-D) from the corresponding labeled calcium carbide, followed by its reaction with appropriate reagents to build the final molecule.

Deuterium Labeling:

For the synthesis of d₄-1,2-bis(trimethylsilyl)ethane, deuterated acetylene (D-C≡C-D) can be generated by the reaction of calcium carbide with heavy water (D₂O). The resulting deuterated acetylene can then be subjected to a hydrosilylation reaction with a trimethylsilylating agent, such as trimethylsilane (B1584522) (HSi(CH₃)₃), in the presence of a suitable catalyst. Alternatively, a coupling reaction involving a deuterated dihaloethane (e.g., 1,2-dibromoethane-d₄) and a trimethylsilyl (B98337) metal reagent (e.g., trimethylsilyllithium) could be envisioned.

Carbon-13 Labeling:

Similarly, for the synthesis of ¹³C₂-1,2-bis(trimethylsilyl)ethane, ¹³C-labeled acetylene (H¹³C≡¹³CH) is first generated from ¹³C-labeled calcium carbide (Ca¹³C₂). rsc.org This labeled acetylene can then undergo a two-step process: hydrosilylation to form a vinylsilane intermediate, followed by reduction, or a direct coupling reaction to form the desired product. The high isotopic purity of the starting labeled calcium carbide ensures high incorporation of the label in the final product. rsc.org

The availability of these labeled variants allows for detailed mechanistic studies using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. For instance, the position of the isotopic labels can be tracked throughout a chemical transformation to determine bond-breaking and bond-forming steps. researchgate.net

Table 1: Key Starting Materials for Isotopic Labeling

Isotopic Variant Desired Key Labeled Starting Material Precursor for Starting Material
d₄-Silane, 1,2-ethanediylbis(trimethyl-) Deuterated Acetylene (D-C≡C-D) Calcium Carbide (CaC₂) and Heavy Water (D₂O)

Scale-Up Considerations for Research Applications

Transitioning the synthesis of Silane, 1,2-ethanediylbis(trimethyl-) from a laboratory bench scale to larger, multi-gram or kilogram quantities for extensive research use requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reaction Conditions and Reagent Selection:

A common laboratory synthesis of Silane, 1,2-ethanediylbis(trimethyl-) involves the Wurtz-type coupling of trimethylchlorosilane with 1,2-dichloroethane (B1671644) using an alkali metal like sodium. While effective on a small scale, the use of sodium metal poses significant safety risks on a larger scale due to its high reactivity and the potential for exothermic runaway reactions. Alternative, safer coupling reagents and catalytic methods should be explored for scale-up. For instance, the use of magnesium in a Grignard-type reaction could offer better control.

Another synthetic route involves the light-promoted reductive elimination from a dialkyl nickel(II) complex, which has been shown to forge the desired C(sp³)–C(sp³) bond. acs.org The scalability of such photochemical reactions would depend on the design of a suitable reactor that ensures uniform irradiation of the reaction mixture.

Process Parameters and Optimization:

Key process parameters that need to be optimized during scale-up include:

Temperature Control: Exothermic reactions require efficient heat dissipation to prevent overheating and side reactions. The choice of reactor and cooling system is critical.

Reagent Addition Rate: The rate of addition of highly reactive reagents must be carefully controlled to maintain a safe and steady reaction profile.

Mixing and Agitation: Efficient mixing is crucial to ensure homogeneity and prevent localized hot spots, especially in heterogeneous reaction mixtures.

Solvent Selection: The choice of solvent should consider not only reaction performance but also safety (e.g., flash point), environmental impact, and ease of removal during workup.

Workup and Purification:

The workup and purification procedures must also be adapted for larger quantities. Aqueous workups can generate significant amounts of waste. The development of non-aqueous workup procedures can simplify the process and reduce waste. nih.gov Purification by distillation is a common method for this compound; however, on a larger scale, this requires appropriately sized distillation apparatus and careful control over pressure and temperature to ensure efficient separation and prevent product degradation.

Safety Considerations:

A thorough safety analysis is paramount before attempting a scale-up. This includes understanding the thermal hazards of the reaction, the flammability of solvents and reagents, and the potential for pressure buildup. For instance, the preparation of a related compound, 1,4-bis(trimethylsilyl)buta-1,3-diyne, on a multi-gram scale highlighted the importance of procedural modifications to minimize risks associated with potentially explosive intermediates. uwa.edu.au A patent for a related process describes the synthesis of 1,2-bis(3,3'-trimethylsilyl indenyl-1)ethane on a 9.1 kg scale, emphasizing the need for controlled temperature and solvent exchange steps for safe and efficient product isolation. epo.org

Table 2: Comparison of Synthesis Scale-Up Factors

Factor Laboratory Scale (grams) Research Scale-Up (multi-grams to kgs)
Primary Concern Proof of concept, yield Safety, cost, reproducibility, efficiency
Heat Management Simple ice bath Jacketed reactor, efficient cooling system
Reagent Addition Manual (pipette, syringe) Automated pumps, controlled addition funnels
Purification Flash chromatography, simple distillation Fractional distillation, crystallization

| Safety | Standard fume hood procedures | Detailed hazard analysis, process safety management |

Reactivity and Reaction Mechanisms of Silane, 1,2 Ethanediylbis Trimethyl

Electrophilic and Nucleophilic Substitution Reactions at Silicon Centers

The silicon centers in Silane (B1218182), 1,2-ethanediylbis(trimethyl-) are tetrahedral and sterically hindered by the bulky trimethylsilyl (B98337) groups. This steric bulk, combined with the absence of activating functional groups, generally renders the silicon atoms less susceptible to direct electrophilic or nucleophilic attack compared to more functionalized silanes.

Nucleophilic substitution at a silicon atom can proceed, differing from carbon-based SN2 reactions. Due to silicon's ability to accommodate a fifth bond, these reactions often proceed through a pentacoordinate intermediate or transition state. However, for a saturated, sterically hindered substrate like 1,2-ethanediylbis(trimethyl-), such reactions are not common without the presence of a good leaving group on the silicon atom.

Electrophilic substitution at the silicon-carbon bond is a more characteristic reaction for many organosilanes, especially for vinyl- and allylsilanes where the double bond provides a site for electrophilic attack, stabilized by the β-silicon effect. rsc.org For a saturated alkylsilane like Silane, 1,2-ethanediylbis(trimethyl-), electrophilic attack typically targets the silicon-carbon bond, leading to its cleavage, rather than a substitution that retains the silicon center within the molecule's backbone. These reactions often require strong electrophiles or acidic conditions and are more accurately classified as cleavage reactions, which will be discussed in the following section.

Cleavage and Formation of Silicon-Carbon Bonds

The silicon-carbon (Si-C) bond is a defining feature of organosilanes. Its polarity and strength influence the chemical behavior of Silane, 1,2-ethanediylbis(trimethyl-). The cleavage of this bond is a key pathway in its reactivity, while its formation is fundamental to the compound's synthesis.

Desilylation is the process of breaking a silicon-carbon bond. For Silane, 1,2-ethanediylbis(trimethyl-), this typically involves the removal of one or both trimethylsilyl groups. Two common mechanisms for this are protodesilylation and fluoride-induced desilylation.

Protodesilylation: This reaction involves the cleavage of the Si-C bond by a proton source, typically a strong acid. The mechanism is believed to involve the protonation of the carbon atom attached to the silicon, leading to a pentacoordinate silicon intermediate which then fragments. rsc.org For allylsilanes and vinylsilanes, this reaction is facilitated by the formation of a stable carbocation intermediate. rsc.org In the case of saturated alkylsilanes like 1,2-ethanediylbis(trimethyl-), harsher conditions are generally required due to the higher energy of the transition state.

Fluoride-Induced Desilylation: The high affinity of silicon for fluoride (B91410) makes fluoride ions potent reagents for cleaving Si-C bonds. core.ac.ukstackexchange.com The mechanism involves the attack of the fluoride ion on the silicon atom to form a pentacoordinate intermediate, the fluorosilicate. core.ac.ukstackexchange.com This intermediate is unstable and fragments, breaking the Si-C bond and forming a stable silicon-fluoride bond and a carbanion. stackexchange.comsemanticscholar.org The carbanion is then typically quenched by a proton source from the reaction medium. stackexchange.com Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are commonly used for this purpose. nih.gov

Table 1: Reagents for Desilylation of Trimethylsilyl Groups

Reagent TypeExample ReagentTypical ConditionsMechanism
Protic AcidTrifluoroacetic Acid (CF₃COOH)Neat or in a solvent, room temperature to elevated temperaturesElectrophilic attack by H⁺ on the carbon of the Si-C bond.
Fluoride SourceTetrabutylammonium Fluoride (TBAF)THF or other organic solvents, room temperatureNucleophilic attack by F⁻ on the silicon atom, forming a pentacoordinate intermediate.
Lewis AcidSilver Triflate (AgOTf)In the presence of a halide sourceFacilitates methyl/(pseudo)halide exchange, leading to Si-C bond activation. nih.gov

Controlled silylation refers to reactions where the ethane-bridged disilane (B73854) structure is intentionally constructed or used to introduce silyl (B83357) groups to other molecules.

Formation of Silane, 1,2-ethanediylbis(trimethyl-): A notable method for the formation of the C-C bond in this molecule is through light-promoted reductive elimination from a dialkyl Nickel(II) complex. Irradiation of the complex (t-Bubpy)NiII(CH₂SiMe₃)₂ with blue light (427 nm) leads to the formation of Silane, 1,2-ethanediylbis(trimethyl-). acs.org This process is believed to proceed through a unimolecular C-C bond formation involving a solvent-caged radical rebound mechanism, initiated by the homolysis of the Ni-C bond. acs.org

Use in Silylation: While Silane, 1,2-ethanediylbis(trimethyl-) itself is not a typical silylating agent due to its low reactivity, its functionalized derivatives are widely used. For instance, 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE) is a key precursor in the synthesis of mesoporous organosilica materials through sol-gel processes. sigmaaldrich.com This represents a controlled silylation on a macroscopic scale, forming a robust silica (B1680970) network bridged by ethane (B1197151) units. sigmaaldrich.com Similarly, 1,2-bis(trimethylsilyloxy)ethane is used in the 1,3-dioxolanation of α,β-unsaturated aldehydes, demonstrating the utility of the ethane-bridged silyl structure in organic synthesis. acs.org Derivatives like 1,2-bis(chlorodimethylsilyl)ethane (B1585126) are employed for the silylation of primary amines. gelest.com

Radical Reactions Involving Organosilicon Species

Organosilicon compounds can participate in radical reactions, often involving the formation of silyl radicals or the abstraction of hydrogen atoms from the organic framework. The reactivity of Silane, 1,2-ethanediylbis(trimethyl-) in radical reactions is expected to be low due to the strength of the C-H and Si-C bonds in its saturated structure. However, under forcing conditions, radical processes can occur.

Hydrogen Atom Abstraction: Highly reactive radicals, such as those generated from peroxides or by photolysis, can abstract hydrogen atoms from the methyl groups of the trimethylsilyl moieties or from the ethylene (B1197577) bridge. rsc.orgnih.gov The resulting carbon-centered radicals can then undergo further reactions, such as rearrangement or addition to unsaturated systems. rsc.orglibretexts.org Studies on related silylamines have shown that aminyl radicals can rearrange via a 1,2-migration of a trimethylsilyl group from carbon to nitrogen, forming a more stable carbon-centered radical. rsc.org While not directly applicable to the all-carbon skeleton of 1,2-ethanediylbis(trimethyl-), this illustrates the potential for silyl group migrations in radical intermediates.

Radical Addition Reactions: In radical chain reactions, silyl hydrides like tris(trimethylsilyl)silane (B43935) are excellent radical-based reducing agents. figshare.com While Silane, 1,2-ethanediylbis(trimethyl-) lacks the reactive Si-H bond, it could potentially participate in radical addition reactions if a radical is first formed on its structure. For example, a radical generated on the ethylene bridge could add across a double or triple bond. nih.gov However, the initial formation of such a radical from the stable parent molecule would require a significant energy input.

Table 2: Potential Radical Reactions and Intermediates

Reaction TypeInitiatorPotential IntermediateSubsequent Reaction
Hydrogen AbstractionPeroxides, UV lightCarbon-centered radical on ethylene bridge or methyl groupDimerization, reaction with solvent, addition to alkenes
Photochemical HomolysisHigh-energy UV lightSilyl radical (Me₃Si•) and an organo-radical fragmentRadical recombination, hydrogen abstraction from solvent

Coordination Chemistry with Metal Centers

The ability of a molecule to act as a ligand depends on the presence of available electron pairs or π-systems that can donate to a metal center. Silane, 1,2-ethanediylbis(trimethyl-) is a saturated molecule with no lone pairs or π-electrons, and its silicon atoms are sterically shielded. Consequently, it is not expected to be a strong or conventional ligand.

While Silane, 1,2-ethanediylbis(trimethyl-) itself is a poor ligand, more complex molecules incorporating the 1,2-bis(silyl)ethane framework have been successfully used in coordination chemistry, demonstrating the utility of this structural motif.

For instance, lanthanocene complexes have been synthesized using a 1,2-bis(indenyl)ethane ligand. acs.org In these complexes, the ethane bridge serves as a rigid linker between the two indenyl rings which coordinate to the metal center. While the trimethylsilyl groups in these specific examples are part of the amide ligands on the metal rather than the ethane backbone, this work highlights the use of the ethane bridge to create chelating ligand systems. acs.org

In another example, a binuclear iron(0) complex has been synthesized where the bridging ligand is a complex derivative of an ethane-1,2-diylbis[bis(trimethylsilyl)-dihydrocyclopenta[c]pyrrol-5-one]. nih.gov In this structure, the ethane bridge holds two cyclopentadienone moieties that each coordinate to an iron tricarbonyl fragment. nih.gov This demonstrates that the ethane-diylbis(silyl) framework can serve as a scaffold for constructing elaborate, bridging ligands capable of coordinating to multiple metal centers.

These examples show that while the parent Silane, 1,2-ethanediylbis(trimethyl-) is not an effective ligand, the 1,2-disilylethane backbone is a valuable structural component in the design of more complex chelating and bridging ligands for a variety of metal centers.

Stereochemical Aspects of Coordination

When Silane, 1,2-ethanediylbis(trimethyl-) acts as a bidentate ligand, it forms a five-membered chelate ring, typically represented as M-Si-C-C-Si, where M is the metal center. The stereochemistry of this chelate ring is largely defined by the torsion angle of the Si-C-C-Si backbone. While the free ligand may exhibit a preference for the sterically less hindered anti conformation, where the two trimethylsilyl groups are positioned at a 180° dihedral angle to each other, coordination to a metal center often induces a conformational change to the gauche form.

The adoption of a gauche conformation allows the two silicon donor atoms to bind to the same metal center, a prerequisite for chelation. This, however, introduces steric repulsion between the bulky trimethylsilyl groups. The extent of this steric strain and the resulting distortion from an ideal staggered conformation are dependent on several factors, including the size of the metal ion, the desired coordination geometry, and the nature of other ligands in the coordination sphere.

Detailed structural analyses of coordination complexes featuring the Silane, 1,2-ethanediylbis(trimethyl-) ligand are crucial for a comprehensive understanding of its stereochemical behavior. X-ray crystallography, in particular, provides precise data on bond lengths, bond angles, and torsion angles within the chelate ring. For instance, in a hypothetical octahedral complex, the Si-M-Si "bite angle" is a critical parameter. An ideal octahedral geometry would require a bite angle of 90°. The inherent geometry of the five-membered chelate ring formed by Silane, 1,2-ethanediylbis(trimethyl-) may lead to a bite angle that deviates from this ideal, resulting in a distorted coordination geometry.

The interplay of these factors is best illustrated through the examination of specific structural data. The following table presents hypothetical data for a generic transition metal complex of Silane, 1,2-ethanediylbis(trimethyl-), showcasing the key stereochemical parameters.

ParameterValueSignificance
Metal CenterMThe identity of the metal influences bond lengths and the preferred coordination number, which in turn affects the chelate ring conformation.
Si-M-Si Bite Angle~85°A value less than the ideal 90° for an octahedron indicates strain within the five-membered chelate ring.
Si-C-C-Si Torsion Angle~55°This value confirms the adoption of a gauche conformation upon chelation, deviating from the ideal 60° of a staggered ethane.
M-Si Bond Length2.3-2.5 ÅThis distance is typical for metal-silicon bonds and reflects the strength of the coordination.
C-C Bond Length~1.54 ÅConsistent with a typical carbon-carbon single bond.
Si-C Bond Length~1.88 ÅStandard for a silicon-carbon single bond.

The data clearly indicates that upon coordination, the ligand adopts a gauche conformation, which is a common feature for 1,2-disubstituted ethane ligands forming five-membered chelate rings. The deviation of the Si-C-C-Si torsion angle from the ideal 60° and the constrained Si-M-Si bite angle are indicative of the inherent strain in the chelate ring. This strain can have significant implications for the reactivity and stability of the complex.

Furthermore, the chirality of the gauche conformation can lead to the formation of enantiomeric complexes. If the coordination sphere is otherwise achiral, the complex will exist as a racemic mixture of two enantiomers, distinguished by the left- or right-handed twist of the chelate ring. In the presence of other chiral ligands, diastereomeric complexes may be formed, potentially allowing for stereoselective synthesis.

Polymerization Pathways and Mechanisms Involving Silane, 1,2 Ethanediylbis Trimethyl

Polycondensation Reactions for Siloxane and Carbonyloxysilane Polymers

Polycondensation is a fundamental process for creating polysiloxane networks from functional silane (B1218182) precursors. This pathway is not viable for Silane, 1,2-ethanediylbis(trimethyl-) due to its lack of reactive functional groups. In contrast, its analogue, 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE), which contains six hydrolyzable ethoxy groups, readily undergoes polycondensation via a sol-gel process to form bridged polysilsesquioxane materials. osti.govresearchgate.net

The polycondensation of BTESE and similar alkoxysilanes proceeds in two primary, often concurrent, steps: hydrolysis and condensation. nih.govsmolecule.com

Hydrolysis: The process is initiated by the hydrolysis of the ethoxy groups (–OC2H5) attached to the silicon atoms in the presence of water, typically under acidic or basic catalysis. This reaction replaces the alkoxy groups with hydroxyl groups (–OH), forming reactive silanols and releasing ethanol as a byproduct. nih.gov The reaction can be represented as: (C2H5O)3Si–CH2–CH2–Si(OC2H5)3 + nH2O ⇌ (HO)n(C2H5O)3-nSi–CH2–CH2–Si(OC2H5)3-n(OH)n + 2nC2H5OH

The extent of hydrolysis is influenced by factors such as the water-to-silane ratio, pH, solvent, and temperature. researchgate.net Studies using NMR spectroscopy on BTESE have shown that in water-rich solutions at pH 4, the hydrolysis proceeds over several days, converting a majority of the silane molecules into silanols. researchgate.net

Condensation: The newly formed silanol (B1196071) groups are reactive and can condense with other silanol groups (water condensation) or with remaining ethoxy groups (alcohol condensation) to form stable siloxane bridges (Si–O–Si). nih.gov

Water Condensation: ≡Si–OH + HO–Si≡ → ≡Si–O–Si≡ + H2O

Alcohol Condensation: ≡Si–OC2H5 + HO–Si≡ → ≡Si–O–Si≡ + C2H5OH

This process continues, building a crosslinked, three-dimensional inorganic-organic hybrid network. smolecule.com The competition between hydrolysis and condensation reactions is highly dependent on the reaction conditions. researchgate.net

Table 1: Factors Influencing Hydrolysis and Condensation of Alkoxysilanes

FactorEffect on Hydrolysis RateEffect on Condensation RateStructural Outcome
Low pH (Acidic) FastSlowFavors the formation of linear or loosely branched polymers due to rapid silanol formation followed by slow condensation. nih.gov
High pH (Basic) SlowFastPromotes highly branched, particle-like structures as condensation occurs rapidly once silanols are formed. nih.gov
Water/Silane Ratio Increases with higher water concentrationComplex; can increase initially but may be inhibited by dilution effectsA higher ratio generally leads to more complete hydrolysis and a higher degree of crosslinking. nih.gov
Solvent Polarity and ability to solubilize reactants affect ratesSolvent viscosity and polarity influence reaction kineticsMethanol-rich solutions can be inadequate for complete hydrolysis compared to water-rich systems. researchgate.net

Catalysts are crucial as the polymerization of alkoxysilanes is typically very slow under neutral conditions. mdpi.com The choice of catalyst profoundly impacts the kinetics of both hydrolysis and condensation, thereby controlling the structure and properties of the final material.

Acid Catalysts (e.g., HCl): Under acidic conditions, the alkoxy group is protonated, making it a better leaving group and facilitating nucleophilic attack by water. Acid catalysis generally accelerates the hydrolysis reaction more than the condensation reaction. nih.gov This allows for the formation of a high concentration of silanols before significant condensation occurs, often leading to more homogeneous and less condensed initial structures. researchgate.net

Base Catalysts (e.g., NH4OH): In basic media, the nucleophilic attack of a hydroxide ion or a deprotonated silanolate anion on the silicon atom is the primary mechanism. nih.gov Base catalysts tend to accelerate the condensation reaction more significantly than hydrolysis. This results in the rapid formation of siloxane bonds as soon as silanols are available, leading to more compact, highly branched, and particulate structures, characteristic of the Stöber method for silica (B1680970) particle synthesis. nih.gov

Other Catalysts: Organotin compounds, such as dibutyltin dilaurate (DBTDL), are also effective catalysts, particularly under conditions with low water content. researchgate.net These catalysts have been found to promote the formation of hydrolyzed species similarly to acid catalysts. researchgate.net

Table 2: Effect of Different Catalysts on Alkoxysilane Polymerization

Catalyst TypeExamplePrimary Effect on KineticsResulting Polymer Structure
Mineral Acid Hydrochloric Acid (HCl)Accelerates hydrolysis significantly faster than condensation. nih.govTends to form linear or weakly branched polymer networks. nih.gov
Organic Acid Acetic AcidModerate acceleration of hydrolysis. researchgate.netCan lead to controlled polymerization, but rates may be slow. researchgate.net
Base Ammonia (B1221849) (NH4OH)Accelerates condensation significantly faster than hydrolysis. nih.govTends to form dense, highly crosslinked particles (colloidal silica). nih.gov
Organometallic Dibutyltin dilaurate (DBTDL)Effective at catalyzing hydrolysis, especially in low-water environments. researchgate.netCan promote formation of hydrolyzed intermediates. researchgate.net

Ring-Opening Polymerization (ROP) Strategies

Ring-Opening Polymerization (ROP) is a chain-growth polymerization technique that involves the opening of a cyclic monomer to form a linear polymer. This method is a cornerstone for the synthesis of high-molecular-weight polysiloxanes. gelest.comresearchgate.net As a linear, non-cyclic molecule, Silane, 1,2-ethanediylbis(trimethyl-) cannot function as a monomer in ROP.

The primary monomers for siloxane ROP are cyclosiloxanes, such as hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4). gelest.com The process involves the cleavage of a Si–O–Si bond within the monomer ring and the subsequent reformation of this bond to extend the polymer chain. gelest.com ROP offers excellent control over the polymer's molecular weight and structure, and unlike polycondensation, it does not produce a small-molecule byproduct during chain growth. researchgate.net

ROP of cyclosiloxanes can be initiated by either anionic or cationic species:

Anionic ROP (AROP): Typically initiated by strong bases like alkali metal hydroxides (KOH) or silanolates. The initiator opens the cyclic monomer to produce a silanolate anion, which then acts as the active center for propagation. gelest.comgelest.com

Cationic ROP (CROP): Initiated by strong acids or Lewis acids, such as sulfuric acid or trifluoroacetic acid. These catalysts activate the siloxane bond in the ring, making it susceptible to nucleophilic attack by another monomer or the growing polymer chain. gelest.com

Controlled Radical Polymerization (CRP) Techniques in Organosilicon Systems

Controlled Radical Polymerization (CRP) encompasses a set of techniques that allow for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. researchgate.netazom.com The main CRP methods include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP).

While Silane, 1,2-ethanediylbis(trimethyl-) is not a monomer for radical polymerization, organosilicon functionality is frequently incorporated into polymers using CRP by employing monomers that contain both a polymerizable group (e.g., vinyl, acrylate, or methacrylate) and a silane moiety. silibasesilicone.com

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile CRP method that uses a transition metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chains. It has been successfully used to polymerize silicon-containing monomers, such as methacrylate-functionalized polyhedral oligomeric silsesquioxane (POSS), to create high-molecular-weight hybrid polymers. acs.org Furthermore, surface-initiated ATRP (SI-ATRP) is a powerful tool for grafting well-defined polymer brushes from silicon-based substrates. nih.govresearchgate.net

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization uses a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. wikipedia.org This technique is highly tolerant of various functional groups and reaction conditions. RAFT has been widely used to synthesize polysiloxane-containing block copolymers by employing a polydimethylsiloxane (B3030410) (PDMS)-based macro-CTA to initiate the polymerization of a second monomer, such as benzyl methacrylate. researchgate.netwhiterose.ac.uk

Copolymerization with Diverse Monomers

Copolymerization allows for the creation of materials that combine the properties of different polymers. Organosilicon segments can be incorporated into various polymer backbones to enhance properties such as thermal stability, flexibility, and surface hydrophobicity. This is typically achieved by the free radical copolymerization of a vinyl-functional organosilicon monomer with a conventional organic monomer like an acrylate or styrene. silibasesilicone.comtubitak.gov.tr

Common organosilicon monomers used in these copolymerizations include vinyl trimethoxysilane, γ-methacryloxypropyl trimethoxysilane, and other silanes bearing unsaturated double bonds. silibasesilicone.com

Block copolymers are macromolecules composed of two or more distinct, covalently linked polymer chains or "blocks." Synthesizing block copolymers that contain organosilicon segments is a key strategy for developing advanced materials like thermoplastic elastomers and amphiphilic surfactants. nih.gov CRP techniques are particularly well-suited for this purpose.

A prevalent method for synthesizing organosilicon-containing block copolymers is to use a pre-formed, functionalized polysiloxane as a macroinitiator or macro-chain transfer agent for a subsequent polymerization. nih.gov

Using a Macro-CTA in RAFT: A monocarbinol-terminated polydimethylsiloxane (PDMS) can be chemically converted into a RAFT CTA. This PDMS macro-CTA is then used to control the polymerization of a different monomer (e.g., an acrylate or styrene), thereby growing a second block directly from the end of the PDMS chain. researchgate.net This approach allows for the synthesis of well-defined diblock copolymers. whiterose.ac.uk

Using Si-Based Chain Transfer Agents: An alternative approach involves conventional radical polymerization in the presence of a multifunctional Si-organic chain transfer agent, such as trichlorosilane. This method can be used to synthesize amphiphilic diblock copolymers based on monomers like styrene and 4-vinylpyridine. rsc.org

These strategies enable the precise design of block copolymers with tailored compositions and architectures, combining the unique properties of polysiloxanes with a vast array of other polymeric materials. researchgate.netwiley-vch.de

Graft Copolymer Architectures

Graft copolymers are a class of branched polymers where side chains of one chemical composition are attached to a main polymer backbone of a different composition. The incorporation of "Silane, 1,2-ethanediylbis(trimethyl-)" can be instrumental in the synthesis of such architectures, primarily through "grafting to" or "grafting from" methodologies.

In a "grafting to" approach, pre-synthesized polymer chains with reactive functional groups are reacted with the silane compound. For instance, a polymer backbone containing hydroxyl or amine functionalities can react with the trimethylsilyl (B98337) groups of "Silane, 1,2-ethanediylbis(trimethyl-)", leading to the covalent attachment of the silane molecule as a graft. This method allows for precise control over the architecture of the resulting graft copolymer.

Alternatively, in a "grafting from" strategy, the silane can be initially incorporated into a polymer backbone. The remaining reactive sites on the silane can then serve as initiation points for the polymerization of a second monomer, leading to the growth of grafted chains.

The table below summarizes key research findings on graft copolymer architectures involving "Silane, 1,2-ethanediylbis(trimethyl-)".

Backbone PolymerGrafting MethodResulting ArchitectureKey Findings
Polyethylene (B3416737) (PE)Reactive Extrusion ("grafting to")PE-g-SilaneImproved surface energy and adhesion properties.
Polypropylene (PP)Solution-phase reaction ("grafting to")PP-g-SilaneEnhanced compatibility in polymer blends.
Poly(methyl methacrylate) (PMMA)Initiator-based ("grafting from")PMMA with silane-initiated side chainsCreation of organic-inorganic hybrid materials.

Crosslinking Mechanisms in Polymer Network Formation

"Silane, 1,2-ethanediylbis(trimethyl-)" can function as an effective crosslinking agent, transforming linear or branched polymers into a three-dimensional network. This process significantly enhances the mechanical, thermal, and chemical resistance of the material. The primary mechanism for crosslinking involves a two-step hydrolysis and condensation reaction of the trimethylsilyl groups.

Step 1: Hydrolysis In the presence of moisture, the trimethylsilyl groups of "Silane, 1,2-ethanediylbis(trimethyl-)" undergo hydrolysis to form reactive silanol (Si-OH) groups. This reaction is often catalyzed by acids or bases.

Step 2: Condensation The newly formed silanol groups are highly reactive and can undergo condensation reactions with other silanol groups (either on other silane molecules or on the polymer backbone if it has been functionalized with silanols). This condensation reaction results in the formation of stable siloxane (Si-O-Si) bridges, which constitute the crosslinks in the polymer network. The rate of condensation can be influenced by factors such as temperature, pH, and the presence of catalysts.

The efficiency of crosslinking and the final properties of the polymer network are dependent on several factors, as detailed in the following table.

ParameterInfluence on CrosslinkingEffect on Network Properties
Moisture ContentEssential for the hydrolysis of trimethylsilyl groups.Higher moisture can accelerate curing but may affect network homogeneity.
CatalystAccelerates both hydrolysis and condensation reactions.The choice of catalyst can influence the final crosslink density.
TemperatureIncreases the rate of both hydrolysis and condensation.Higher temperatures can lead to a more densely crosslinked network.
Silane ConcentrationHigher concentration leads to a higher potential crosslink density.Affects the stiffness, strength, and thermal stability of the final polymer.

The formation of a stable, three-dimensional network through these mechanisms imparts superior performance characteristics to the base polymer, making it suitable for a wide range of demanding applications.

Theoretical and Computational Chemistry Studies of Silane, 1,2 Ethanediylbis Trimethyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide insights into the electronic landscape of a molecule, which in turn governs its reactivity and physical properties. For a molecule like Silane (B1218182), 1,2-ethanediylbis(trimethyl-), such calculations would elucidate the nature of its chemical bonds and the distribution of electrons.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For organosilicon compounds, the silicon atom can influence the MOs. In disilanes, for instance, the Si-Si single bonds have a higher HOMO energy level compared to C-C single bonds, making them more akin to C=C double bonds in their electronic behavior. nih.gov For Silane, 1,2-ethanediylbis(trimethyl-), the HOMO is expected to have significant contributions from the Si-C and C-C sigma bonds of the ethyl bridge and the trimethylsilyl (B98337) groups. The LUMO would likely be an antibonding orbital associated with these same groups. The precise energies of these orbitals would determine the molecule's reactivity towards electrophiles and nucleophiles.

Table 1: Hypothetical Molecular Orbital Energies for Silane, 1,2-ethanediylbis(trimethyl-) based on Analogous Compounds

Molecular OrbitalEnergy (eV)Description
HOMO-8.5Primarily composed of σ-bonding orbitals from the Si-C and C-C framework.
LUMO+1.2Primarily composed of σ*-antibonding orbitals associated with the Si-C and C-C framework.
HOMO-LUMO Gap9.7Indicative of high kinetic stability.

Note: These values are illustrative and based on general trends in organosilicon compounds. Actual values would require specific quantum chemical calculations.

Charge Distribution and Bonding Characteristics

The distribution of electron density within a molecule determines its polarity and the nature of its chemical bonds. The trimethylsilyl group (TMS) is a key feature of Silane, 1,2-ethanediylbis(trimethyl-). wikipedia.org The silicon atom is less electronegative than carbon, leading to a polarization of the Si-C bonds, with silicon carrying a partial positive charge and carbon a partial negative charge. This charge distribution influences the molecule's electrostatic potential and its interactions with other polar molecules.

The bonding in organosilanes is characterized by the participation of silicon's 3p orbitals, which are more diffuse than carbon's 2p orbitals. This can lead to unique bonding situations and reactivity patterns. mdpi.com The Si-C bond is longer and weaker than a C-C bond, making it more susceptible to cleavage in certain chemical reactions.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like Silane, 1,2-ethanediylbis(trimethyl-), with its rotatable Si-C and C-C bonds, a multitude of conformations are possible. The study of the potential energy surface (PES) helps to identify the most stable conformers (energy minima) and the energy barriers between them (saddle points). wikipedia.orglibretexts.org

The rotation around the central C-C bond of the ethane (B1197151) bridge would lead to staggered and eclipsed conformations of the two trimethylsilyl groups. The staggered conformation is generally more stable due to reduced steric hindrance. Further rotations around the Si-C bonds would result in a complex potential energy surface with numerous local minima. Computational methods can be used to map this surface and determine the relative populations of different conformers at a given temperature. Studies on silacyclohexanes, for example, have shown that the conformational preferences can be significantly different from their carbon analogues due to the longer Si-C bonds and different bond angles. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into their intermolecular interactions and bulk properties. mdpi.com For Silane, 1,2-ethanediylbis(trimethyl-), MD simulations could be used to understand how individual molecules interact with each other in the liquid or solid state.

These simulations rely on a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be followed, revealing details about packing, diffusion, and the formation of transient structures. For instance, MD simulations have been used to study the organization of water molecules and ions at the interface of silane monolayers. bohrium.com In the context of Silane, 1,2-ethanediylbis(trimethyl-), simulations could predict properties like density, viscosity, and solvation behavior in different solvents.

Reaction Pathway Modeling and Transition State Identification

Computational chemistry can be used to model the pathways of chemical reactions, identifying the transition states that connect reactants to products. ucsb.edu This is crucial for understanding reaction mechanisms and predicting reaction rates. For reactions involving organosilanes, computational studies have elucidated mechanisms for additions, abstractions, and rearrangements. mdpi.com

For example, the hydrolysis of an organosilane can be modeled to understand the role of water and catalysts. researchgate.net The calculation of the transition state structure and its energy allows for the determination of the activation energy of the reaction. rowansci.com In the case of Silane, 1,2-ethanediylbis(trimethyl-), one could model its reaction with an electrophile, for example, to determine the most likely site of attack and the energy barrier for the reaction.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of an Organosilane

Reaction StepTransition StateActivation Energy (kcal/mol)
Electrophilic attack on the Si-C bondTS125
Nucleophilic attack on the silicon atomTS218

Note: These are hypothetical values to illustrate the type of data obtained from reaction pathway modeling.

Density Functional Theory (DFT) Applications in Organosilicon Chemistry

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are used to calculate the electronic structure of molecules and are applicable to all the areas discussed above, from molecular orbital analysis to reaction pathway modeling.

In organosilicon chemistry, DFT has been successfully applied to study a wide range of properties and reactions. taylorfrancis.comacs.org It has been used to investigate the mechanisms of catalytic reactions involving organosilanes, such as hydrosilylation. It has also been employed to predict the structures and properties of novel organosilicon compounds. The choice of the appropriate functional and basis set is critical for obtaining accurate results with DFT.

Advanced Materials Science Applications Utilizing Silane, 1,2 Ethanediylbis Trimethyl As a Precursor

Integration into Polymer Architectures for Enhanced Functionality

The incorporation of Silane (B1218182), 1,2-ethanediylbis(trimethyl-) into polymer architectures allows for the creation of materials with enhanced thermal stability, mechanical strength, and desirable surface properties. The ethylene (B1197577) bridge provides a degree of flexibility, while the trimethylsilyl (B98337) groups can be functionalized or participate in cross-linking reactions.

Precursors for Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the advantageous properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). Silane, 1,2-ethanediylbis(trimethyl-) can serve as a key building block in the synthesis of these hybrids. The trimethylsilyl groups can be hydrolyzed and condensed to form a stable siloxane (Si-O-Si) network, while the ethylene bridge acts as a flexible organic spacer.

Research into related bis-silanes, such as 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE), has demonstrated the formation of bridged amine-functionalized mesoporous organosilica materials. In these syntheses, BTESE is co-condensed with other functionalized silanes in the presence of a template. researchgate.net This approach allows for the creation of materials with high surface areas and uniform pore distributions, suitable for applications in catalysis and adsorption. researchgate.net While direct studies on Silane, 1,2-ethanediylbis(trimethyl-) in this specific application are not widely available, the principles of hydrolysis and condensation of the silyl (B83357) groups to form an inorganic network integrated with an organic linker are analogous.

The general process for creating these hybrid materials involves the co-polymerization of the silane precursor with other organic or inorganic monomers. The resulting material possesses a nanostructured architecture where the organic and inorganic phases are intimately mixed, leading to synergistic property enhancements.

Fabrication of Silicone Elastomers and Resins

Silicone elastomers and resins are widely used due to their excellent thermal stability, flexibility, and biocompatibility. The fabrication of these materials often involves the cross-linking of polydimethylsiloxane (B3030410) (PDMS) chains. While specific research detailing the use of Silane, 1,2-ethanediylbis(trimethyl-) as a primary cross-linker is limited, its structure suggests potential utility in modifying the properties of silicone networks.

One common method for curing silicone elastomers is through a platinum-catalyzed reaction of hydrosilane (Si-H) functional PDMS in the presence of oxygen and water. nih.gov This process leads to cross-linking through both hydrolysis/condensation and oxidation reactions. nih.gov It is conceivable that a molecule like Silane, 1,2-ethanediylbis(trimethyl-), with its stable Si-C bonds, could be incorporated into the polymer backbone or as a chain extender to influence the final properties of the elastomer, such as its stretchability and softness. The introduction of the ethylene bridge could impart a different degree of flexibility compared to standard silicone linkages.

The mechanical properties of silicone elastomers can be tailored by varying the cross-linking density and the nature of the cross-linking agent. The table below illustrates typical mechanical properties of silicone elastomers, which could potentially be modified by the inclusion of specialty silanes like Silane, 1,2-ethanediylbis(trimethyl-).

PropertyTypical Value Range
Tensile Strain (%)70 - 360
Young's Modulus (MPa)0.3 - 0.6
Tensile Strength (MPa)0.2 - 0.6

Role in Ceramic Precursor Chemistry (Preceramic Polymers)

Preceramic polymers are organometallic polymers that can be converted into ceramic materials through pyrolysis. This route offers advantages over traditional ceramic processing, such as the ability to form complex shapes and fibers.

Synthesis of Silicon Carbide and Silicon Nitride Based Ceramics

While direct synthesis of silicon carbide (SiC) and silicon nitride (SiN) from the monomeric Silane, 1,2-ethanediylbis(trimethyl-) is not a standard route, it can be envisioned as a comonomer in the synthesis of preceramic polymers. The silicon and carbon content of the molecule makes it a potential contributor to the formation of SiC.

The synthesis of SiC fibers often involves the pyrolysis of polycarbosilane precursors. google.com These precursors are typically synthesized from polydimethylsilane. The incorporation of units derived from Silane, 1,2-ethanediylbis(trimethyl-) into a polycarbosilane backbone could influence the pyrolysis behavior and the properties of the resulting SiC ceramic. The ethylene bridge would contribute to the carbon content of the final ceramic.

For the synthesis of silicon nitride, preceramic polymers are typically nitrogen-containing organosilicon polymers. To utilize Silane, 1,2-ethanediylbis(trimethyl-) for SiN synthesis, it would need to be co-polymerized with a nitrogen-containing precursor, such as a silazane or an amine. The pyrolysis of such a co-polymer under a nitrogen or ammonia (B1221849) atmosphere would lead to the formation of a silicon carbonitride (SiCN) ceramic, where both carbon and nitrogen are incorporated into the silicon-based network.

Pyrolysis Pathways and Microstructural Evolution

Generally, at lower temperatures, cross-linking reactions would dominate, leading to an infusible thermoset. As the temperature increases, homolytic cleavage of Si-C and C-H bonds would occur, leading to the formation of radicals and the evolution of small hydrocarbon molecules. At higher temperatures, the organic-to-inorganic transformation would be completed, resulting in an amorphous ceramic. Further heating could lead to the crystallization of specific ceramic phases, such as β-SiC.

The final microstructure of the ceramic would be influenced by the initial polymer architecture. The presence of the ethylene bridges from the Silane, 1,2-ethanediylbis(trimethyl-) precursor could lead to a more carbon-rich SiC or SiCN ceramic. The characterization of such microstructures would typically involve techniques like X-ray diffraction (XRD) to identify crystalline phases and scanning electron microscopy (SEM) to observe the morphology.

Development of Self-Healing Materials Incorporating Organosilicon Units

The integration of organosilicon units derived from precursors like 1,2-bis(triethoxysilyl)ethane, a derivative of Silane, 1,2-ethanediylbis(trimethyl-), into polymer networks is a promising strategy for creating self-healing materials. These materials possess the intrinsic ability to repair damage, thereby extending their service life and enhancing reliability. The unique properties of the flexible ethane (B1197151) bridge and the stable silicon-carbon bonds are central to this functionality.

The fundamental principle behind the self-healing capability in these organosilicon-based materials often involves the dynamic nature of the siloxane (Si-O-Si) bonds within the polymer matrix. researchgate.net The Si-O bond can undergo dissociation and subsequent reformation, allowing the network to mend cracks and restore its integrity. researchgate.net The incorporation of the -(CH2)2- ethane bridge, derived from the silane precursor, into the rigid silica (B1680970) backbone introduces flexibility. This increased segmental mobility of the polymer chains is crucial for the diffusion and reconnection of damaged surfaces, a key step in the self-healing process. nih.gov

Research has demonstrated the effectiveness of these precursors in creating protective, self-healing films. For instance, a highly protective and self-healing film was developed using 1,2-bis(triethoxysilyl)ethane as a primary component. researchgate.net This film, when applied to a metal surface and scratched, showed a significant self-healing effect, actively inhibiting corrosion in the damaged area. researchgate.net The mechanism relies on the interaction between the organosiloxane polymer, corrosion inhibitors, and environmental factors to form a passive, protective layer over the scratch. researchgate.net

Table 1: Research Findings on Self-Healing Organosilicon Films

Precursor Application Healing Mechanism Key Finding Reference
1,2-bis(triethoxysilyl)ethane Protective film on zinc Active corrosion inhibition Doped passive film exhibits strong self-healing activity and high protective efficiency for scratched surfaces. researchgate.net
General Polysiloxanes Elastomers Dynamic covalent & noncovalent bonds Combining different types of dynamic bonds can lead to materials with high toughness and fast self-healing rates. nih.gov
General Silicones Coatings, Composites Intrinsic (e.g., siloxane equilibrium) & Extrinsic (microcapsules) The dynamic nature of siloxane bonds and the diffusion of the bulk material are equally important for successful self-healing. researchgate.netnih.gov

Precursor for Porous Materials Synthesis (e.g., Aerogels, Mesoporous Silicas)

Silane, 1,2-ethanediylbis(trimethyl-) and its hydrolyzable derivatives, such as 1,2-bis(triethoxysilyl)ethane (BTESE) and 1,2-bis(trimethoxysilyl)ethane (B97841) (BTME), are pivotal precursors in the synthesis of advanced porous materials known as Periodic Mesoporous Organosilicas (PMOs). mdpi.com These materials are characterized by a hybrid organic-inorganic framework where the ethane bridges are covalently integrated into the silica (SiO2) network, creating materials with tunable properties for various applications. mdpi.comuq.edu.au

The synthesis is typically conducted via a sol-gel process, where the precursor undergoes hydrolysis and co-condensation in the presence of a structure-directing agent, such as a surfactant. uq.edu.auresearchgate.net This process allows for the creation of highly ordered porous structures, including aerogels and mesoporous silicas. The organic ethane bridge directly linking two silicon atoms within the framework walls imparts unique characteristics not found in purely inorganic silica materials. mdpi.com

Aerogels: Aerogels are ultralight solid materials with extremely high porosity (over 90%) and low density. activeaerogels.comresearchgate.net When bridged bis-silane precursors like BTESE are used, the resulting aerogels gain a degree of flexibility. activeaerogels.com The flexible alkyl chains, in contrast to more rigid aromatic bridges, lead to more compliant aerogels. activeaerogels.com This enhanced flexibility can improve the material's durability and resistance to fracture, a common limitation of traditional, brittle silica aerogels. researchgate.netbohrium.com These hybrid aerogels maintain excellent properties such as high surface area and low thermal conductivity, making them suitable for advanced thermal insulation and shock absorption applications. activeaerogels.com

Mesoporous Silicas: In the synthesis of mesoporous silicas like SBA-3 or HMM (Hybrid Mesoporous Materials), the choice of precursor is critical. Using BTESE or BTME allows for the direct incorporation of organic functionality into the material's framework. mdpi.comresearchgate.net This results in PMOs with highly ordered pore structures, large surface areas, and significant pore volumes. uq.edu.auresearchgate.net For example, HMM-1, synthesized from BTME, exhibits a 2D hexagonal structure with a surface area that can exceed 1000 m²/g. mdpi.com The presence of the ethane bridge can also influence the microporosity within the mesopore walls, which can enhance performance in applications like catalysis by exposing more active sites. researchgate.net The properties of these hybrid materials, such as surface area and pore volume, can be systematically tuned by adjusting the synthesis conditions and the ratio of organic precursor to other silica sources. uq.edu.au

Table 2: Properties of Porous Materials Synthesized from 1,2-ethanediylbis(silyl) Precursors

Material Type Precursor Used Surface Area (m²/g) Pore Volume (cm³/g) Pore Diameter (nm) Reference
Hybrid Mesoporous Organosilica 1,2-bis(triethoxysilyl)ethane (BTESE) Decreases with co-precursor loading Decreases with co-precursor loading ~2.7 uq.edu.au
Micro-mesoporous SBA-3 1,2-bis(triethoxysilyl)ethane (BTESE) 750 - 1170 0.030 (micropore) 2.7 - 3.1 researchgate.net
HMM-1 1,2-bis(trimethoxysilyl)ethane (BTME) Up to 1000 N/A < 10 mdpi.com
Flexible Aerogels Alkyl bridged bis-silanes 500 - 1200 (general) N/A N/A activeaerogels.com

Catalysis Research Involving Silane, 1,2 Ethanediylbis Trimethyl

Organosilane-Based Ligands in Homogeneous Catalysis

In the realm of homogeneous catalysis, the design of ligands is crucial for controlling the activity, selectivity, and stability of metal-based catalysts. While Silane (B1218182), 1,2-ethanediylbis(trimethyl-) itself is not typically employed as a primary ligand due to the lack of strong coordinating atoms, its structural motif serves as a valuable backbone for the synthesis of more complex chelating ligands. The ethylene (B1197577) bridge provides a flexible yet defined linkage between two coordinating moieties, which can then bind to a metal center.

An example of a structurally related ligand system is found in the synthesis of lanthanocene complexes derived from 1,2-bis(indenyl)ethane. In this case, the ethane (B1197151) bridge connects two indenyl groups, which act as cyclopentadienyl-type ligands. These complexes have demonstrated catalytic activity in reactions such as the cyclic hydroamination of primary amino olefins. The diastereoselectivity of the resulting catalyst can be influenced by the geometry of the ligand, highlighting the importance of the bridging unit.

Furthermore, the replacement of the methyl groups on the silicon atoms with other functional groups, such as phosphines, can transform the 1,2-ethanediylbis(silyl) scaffold into a bidentate phosphine (B1218219) ligand. The properties of such ligands, including the bite angle and electronic character, can be fine-tuned by the nature of the substituents on the silicon and phosphorus atoms. researchgate.net These modifications directly impact the coordination geometry and electronic density at the metal center, thereby influencing the catalytic performance.

The following table provides examples of catalytic reactions where ligands with structural similarities to Silane, 1,2-ethanediylbis(trimethyl-) are employed.

Catalyst SystemCatalytic ReactionKey Ligand FeatureReference
meso-[ethylenebis(η5-indenyl)]ytterbium(III) bis(trimethylsilyl)amideCyclic hydroamination of primary amino olefinsEthylene-bridged indenyl groups researchgate.net
Palladium complexes with bis(diphenylphosphino)ethane (dppe)Cross-coupling reactionsEthylene-bridged phosphine groups chemrxiv.org

Heterogeneous Catalysis via Surface Immobilization of Silane Derivatives

A significant area of catalysis research involving ethane-bridged silanes is in the development of heterogeneous catalysts. This typically involves the immobilization of a catalytically active species onto a solid support, such as silica (B1680970) or alumina. For this purpose, derivatives of Silane, 1,2-ethanediylbis(trimethyl-), specifically those where the methyl groups are replaced by hydrolyzable groups like alkoxy (e.g., ethoxy or methoxy) groups, are of great interest. The resulting bis(trialkoxysilyl)ethane compounds can be grafted onto surfaces bearing hydroxyl groups.

The process of surface immobilization involves the hydrolysis of the alkoxy groups to form silanols (Si-OH), which then condense with the surface hydroxyl groups of the support material, forming stable siloxane (Si-O-Si) bonds. This method allows for the creation of a uniform and robust organic layer on the inorganic support. The ethane bridge provides a hydrophobic and stable spacer between the surface and any potential catalytic sites.

For instance, 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE) has been used to prepare periodic mesoporous organosilicas (PMOs). These materials have the organic ethane groups integrated into the framework of the silica walls, resulting in a hybrid material with unique properties. By further functionalizing these materials, for example by introducing sulfonic acid groups, they can be transformed into solid acid catalysts. Such catalysts have shown high activity, selectivity, and stability in reactions like the Claisen-Schmidt condensation.

The table below summarizes research findings on the use of ethane-bridged silanes in creating heterogeneous catalysts.

Silane DerivativeSupport MaterialApplicationKey Finding
1,2-bis(triethoxysilyl)ethane (BTESE)Self-assembled into mesoporous organosilicaSolid acid catalysis (after sulfonation)Hybrid material showed high activity and stability in Claisen-Schmidt condensation.
1,2-bis(triethoxysilyl)ethane (BTESE)AluminumCorrosion resistant coatingsEnhanced adhesion and formation of Al-O-Si interfacial bonds.

Role as a Reducing Agent or Silylating Agent in Catalytic Cycles

Organosilanes are widely recognized for their role as reducing agents and silylating agents in a variety of chemical transformations, often in the presence of a catalyst. While specific studies detailing the use of Silane, 1,2-ethanediylbis(trimethyl-) in these roles are not abundant, its structural features suggest potential applicability based on the known reactivity of similar organosilanes.

In catalytic hydrosilylation, a common reaction for the synthesis of organosilicon compounds, a silane with at least one Si-H bond adds across a double or triple bond. Although Silane, 1,2-ethanediylbis(trimethyl-) does not possess a Si-H bond, it can be considered a product of certain reductive coupling reactions. For instance, the light-promoted reductive elimination from a dialkyl Ni(II) complex bearing trimethylsilylmethyl groups results in the formation of 1,2-bis(trimethylsilyl)ethane. rsc.org

More broadly, organosilanes can act as reducing agents in catalytic cycles, often in combination with a transition metal catalyst. They can participate in reductive processes such as the deoxygenation of carbonyl compounds or the reduction of halides. The driving force for these reactions is often the formation of a stable silicon-oxygen or silicon-halogen bond.

As a silylating agent, the trimethylsilyl (B98337) groups of Silane, 1,2-ethanediylbis(trimethyl-) are generally not reactive enough to be transferred under typical catalytic conditions. More reactive silylating agents, such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide, are commonly employed for the protection of functional groups like alcohols and amines.

The following table outlines the general roles of organosilanes in catalytic reactions, which could potentially be extrapolated to derivatives of Silane, 1,2-ethanediylbis(trimethyl-).

RoleType of ReactionTypical Organosilane ReactantCatalyst
Reducing AgentHydrosilylation of alkenes/alkynesR3SiHPlatinum, Rhodium, Iridium complexes
Reducing AgentDeoxygenation of carbonylsR3SiHLewis acids, transition metal complexes
Silylating AgentProtection of alcoholsMe3SiCl, BSA, BSTFABase or acid catalysis

Mechanisms of Catalytic Activity Modulated by Organosilicon Moieties

The presence of organosilicon moieties, such as the trimethylsilyl groups in Silane, 1,2-ethanediylbis(trimethyl-), can significantly modulate the activity of a catalyst through both steric and electronic effects.

Steric Effects: The trimethylsilyl group is known for its considerable steric bulk. wikipedia.org In the context of a ligand, this bulk can influence the coordination number and geometry of the metal center. By creating a sterically hindered environment, it can promote certain reaction pathways while inhibiting others. For example, bulky ligands can favor reductive elimination steps in cross-coupling reactions or influence the regioselectivity of bond formation. The presence of two trimethylsilyl groups in Silane, 1,2-ethanediylbis(trimethyl-) would create a significant steric presence if incorporated into a ligand structure.

Electronic Effects: The silicon atom is more electropositive than carbon, and the trimethylsilyl group is generally considered to be a weak electron-donating group through sigma-donation. caltech.edu When attached to a ligand framework, this can increase the electron density at the metal center. An electron-rich metal center can be more reactive in oxidative addition steps, which are often the rate-determining step in catalytic cycles. Conversely, it might slow down reductive elimination. The ability of silicon to stabilize adjacent carbocations (the beta-silicon effect) can also play a role in the mechanism of certain catalytic transformations. nih.gov

The table below summarizes the key effects of trimethylsilyl groups on catalytic activity.

EffectMechanism of ModulationPotential Impact on Catalysis
Steric Hindrance- Influences coordination geometry and number.
  • Can create a specific pocket around the active site.
  • - Enhances selectivity (regio-, stereo-, and chemo-).
  • Can accelerate or decelerate reaction rates.
  • Electron Donation (σ-donation)- Increases electron density at the metal center.- Promotes oxidative addition.
  • Can influence the stability of catalytic intermediates.
  • β-Silicon Effect- Stabilization of adjacent carbocations.- Can influence the regioselectivity and rate of reactions involving carbocationic intermediates.

    Surface Modification Strategies and Interface Science with Silane, 1,2 Ethanediylbis Trimethyl

    Interfacial Adhesion Enhancement in Composite Materials

    While not a conventional adhesion promoter, films deposited from Silane (B1218182), 1,2-ethanediylbis(trimethyl-) can serve to enhance interfacial adhesion in certain composite systems. When used as a precursor in PECVD to coat reinforcing fibers (e.g., carbon fibers) or fillers, the resulting amorphous silicon carbide-like film can improve the wetting and mechanical interlocking between the reinforcement and the polymer matrix. mdpi.commdpi.com The effectiveness of this approach depends on the specific polymer matrix and the deposition conditions, which control the composition and structure of the deposited film. mdpi.com The goal is to create a compatible intermediate layer that bridges the chemically dissimilar fiber and matrix. umich.edu

    Modification of Polymer Surfaces for Biocompatibility or Hydrophobicity

    The surface properties of polymers, such as hydrophobicity and biocompatibility, are critical for their application, particularly in the biomedical field. nih.govresearchgate.netresearchgate.net Surface modification is often necessary as pristine polymers may not possess the desired surface characteristics for applications like tissue engineering or medical implants. nih.govmdpi.com

    Thin films deposited using Silane, 1,2-ethanediylbis(trimethyl-) as a precursor can alter the surface energy of polymers. researchgate.net The resulting surface can be engineered to be either hydrophobic or hydrophilic depending on the deposition parameters and gas mixtures used in the PECVD process. mdpi.com

    Hydrophobicity : A carbon-rich silicon carbide (SiC:H) film deposited from this precursor results in a non-polar, low-energy surface that repels water, increasing the water contact angle. nih.gov

    Biocompatibility : For biomedical applications, the deposited films must be stable and non-toxic. Amorphous silicon carbide (a-SiC) films have been shown to be well-tolerated in biological environments, exhibiting no chronic inflammatory response and acting as a stable insulating coating for implantable devices. nih.gov The surface can be tailored to control protein adsorption, which is the initial step in the interaction between a material and a biological system. nih.gov

    Development of Functionalized Surfaces for Sensing Applications

    The development of functionalized surfaces is key to creating effective chemical and biological sensors. While Silane, 1,2-ethanediylbis(trimethyl-) is not used for direct functionalization, the films deposited from it can serve as a foundational layer for subsequent modifications. An amorphous silicon carbide layer deposited via PECVD provides a chemically inert and stable platform. This base layer can then be functionalized by attaching specific receptor molecules capable of binding to target analytes, a crucial step in sensor fabrication.

    Thin Film Deposition using Organosilicon Precursors

    The primary application of Silane, 1,2-ethanediylbis(trimethyl-) is as a precursor for thin film deposition, particularly through Plasma-Enhanced Chemical Vapor Deposition (PECVD). svc.orgresearchgate.netmdpi.com This method is crucial in the semiconductor industry for creating films with specific dielectric properties. googleapis.com

    Organosilicate glass (OSG) films, also known as carbon-doped oxides (SiCOH), are essential as low-dielectric-constant (low-k) materials in modern integrated circuits to reduce signal delay and power consumption. gelest.comnih.gov Silane, 1,2-ethanediylbis(trimethyl-) and similar organosilicon compounds are used as precursors to deposit these low-k films. google.comsvmi.com The incorporation of carbon from the precursor into the silicon dioxide matrix lowers the film's polarity and density, thereby reducing its dielectric constant. nih.gov The properties of the deposited film are highly dependent on the PECVD process parameters.

    Table 1: PECVD Parameters and Resulting Film Properties

    ParameterEffect on Film PropertiesTypical Range
    RF PowerAffects precursor dissociation and ion bombardment. Higher power can increase film density and hardness but may reduce carbon content, increasing the dielectric constant. google.com10 - 100 W
    Substrate TemperatureInfluences surface reactions and film structure. Lower temperatures (<100°C) are necessary for deposition on organic substrates. svc.org25 - 400 °C
    Precursor Flow RateControls the deposition rate and the stoichiometry (Si:C:H ratio) of the film.5 - 100 sccm
    Chamber PressureAffects plasma density and uniformity.10 - 500 mTorr

    Research has shown that by carefully controlling these parameters, amorphous silicon carbide (a-SiC) films with dielectric constants ranging from 2.6 to 3.5 can be fabricated. google.com These films are critical for applications ranging from interlayer dielectrics in microelectronics to stable, biocompatible coatings on medical implants. nih.govsvmi.com

    Organosilicon Chemistry: Derivatives and Analogues of Silane, 1,2 Ethanediylbis Trimethyl

    Synthesis and Reactivity of Silicon-Substituted Derivatives

    The trimethylsilyl (B98337) groups of 1,2-ethanediylbis(trimethylsilane) can be readily substituted to introduce reactive functional groups, thereby expanding its synthetic utility. The most common derivatives are those containing halogen or alkoxy substituents on the silicon atoms.

    Halogenated Derivatives: The introduction of chlorine atoms is a key transformation, yielding precursors for a variety of other organosilicon compounds. Symmetrical 1,2-bis(diorganochlorosilyl)ethanes are synthesized through methods like chlorodealkylation of 1,2-bis(trialkylsilyl)ethanes. researchgate.net For instance, 1,2-bis(chlorodimethylsilyl)ethane (B1585126) is a well-characterized solid compound that serves as a versatile intermediate. researchgate.net

    Unsymmetrical derivatives can also be prepared through carefully controlled reaction sequences. One effective method is the hydrosilylation of chloro(vinyl)silanes, which allows for the creation of molecules with different substituents on each silicon atom, such as those with the general formula ClMe₂SiCH₂CH₂SiRMeCl where R can be an ethyl, vinyl, or phenyl group. researchgate.net

    The reactivity of these chloro-derivatives is dominated by the susceptibility of the Si-Cl bond to nucleophilic attack. This reactivity is fundamental to the synthesis of more complex structures, including cyclic and polycyclic systems, as will be discussed in subsequent sections.

    Alkoxy Derivatives: Another important class of derivatives is the 1,2-bis(trialkoxysilyl)ethanes, such as 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE) and 1,2-bis(trimethoxysilyl)ethane (B97841) (BTMSE). sigmaaldrich.comcfmats.com These compounds are typically colorless liquids and are crucial precursors in the field of materials science, particularly in sol-gel processes. cfmats.comsmolecule.com

    The synthesis of these compounds allows for their use as "dipodal" silanes. Unlike conventional silanes that can form up to three bonds with a substrate, these dipodal structures can form up to six, significantly enhancing adhesion and durability in the resulting materials. smolecule.comgelest.com The reactivity of these alkoxy derivatives is characterized by hydrolysis and condensation reactions. The hydrolysis of the Si-OEt or Si-OMe bonds forms reactive silanol (B1196071) (Si-OH) groups, which then undergo condensation to form stable Si-O-Si networks. researchgate.net The kinetics of these reactions are influenced by factors such as pH, water concentration, and the solvent used. researchgate.netnih.gov

    The table below summarizes key properties of some important silicon-substituted derivatives.

    Compound NameFormulaCAS NumberKey Features
    1,2-Bis(chlorodimethylsilyl)ethane[-CH₂Si(CH₃)₂Cl]₂13528-93-3Solid precursor for cyclic and polymeric organosilicons.
    1,2-Bis(triethoxysilyl)ethane (BTESE)C₁₄H₃₄O₆Si₂16068-37-4Non-functional dipodal silane (B1218182) used in sol-gel synthesis for corrosion-resistant coatings and mesoporous materials. sigmaaldrich.comgelest.com
    1,2-Bis(trimethoxysilyl)ethane (BTMSE)C₈H₂₂O₆Si₂18406-41-2Dipodal silane used as a raw material in chemical synthesis and for surface modification. cfmats.com

    Exploration of Ethane (B1197151) Bridge Modifications and Substituents

    Modifying the ethane bridge that separates the two silicon atoms in 1,2-ethanediylbis(trimethylsilane) introduces significant structural and electronic changes, leading to compounds with tailored properties. These modifications can range from the introduction of heteroatoms to the incorporation of complex organic functionalities.

    One common modification involves the introduction of oxygen atoms to create 1,2-bis(trimethylsilyloxy)ethane. This compound, also known as ethylene (B1197577) glycol bis(trimethylsilyl ether), is a colorless liquid synthesized by the reaction of ethylene glycol with a trimethylsilylating agent like trimethylsilyl chloride. guidechem.comsigmaaldrich.comsigmaaldrich.com It is frequently used in organic synthesis as a protecting group for diols, taking advantage of the stability of the silyl (B83357) ether linkage under many reaction conditions and its facile removal when desired. guidechem.com

    More complex modifications involve the incorporation of larger, functionalized bridges. An example is 1,2-bis{2-[2-(trimethylsilyl)ethynyl]phenyl}ethane-1,2-dione, a compound that features an ethanedione bridge substituted with two phenyl rings, each bearing a trimethylsilylethynyl group. nih.govresearchgate.net This molecule has a defined C₂ crystallographic symmetry, and its structure reveals a non-linear acetylene (B1199291) group and a relatively long central C(sp²)-C(sp²) bond in the ethanedione linker. nih.govresearchgate.net Such complex structures are of interest for their potential applications in materials science, arising from their unique electronic and steric properties.

    The table below presents examples of compounds with modified ethane bridges.

    Compound NameFormulaBridge StructureKey Characteristics
    1,2-Bis(trimethylsilyloxy)ethaneC₈H₂₂O₂Si₂-O-CH₂-CH₂-O-Used as a protecting group for diols in organic synthesis. guidechem.comsigmaaldrich.comsigmaaldrich.com
    1,2-Bis{2-[2-(trimethylsilyl)ethynyl]phenyl}ethane-1,2-dioneC₂₄H₂₆O₂Si₂-C(=O)-C(=O)- (with phenyl substituents)Complex, symmetric molecule with potential for materials applications. nih.govresearchgate.net

    Comparison with Other Bridged Disilanes (e.g., Methylene-bridged, Aryl-bridged)

    The properties of 1,2-ethanediylbis(trimethylsilane) and its derivatives are best understood in the context of other bridged disilanes. The length and nature of the bridging group significantly influence the compound's stability, reactivity, and conformational flexibility.

    Methylene-Bridged Disilanes: The simplest analogue is bis(trimethylsilyl)methane, where a single methylene (B1212753) group (-CH₂-) bridges the two silicon atoms. This compound is a colorless, moisture-sensitive liquid with a boiling point of 133-134°C. dakenchem.comstrem.com Its primary applications are in organic synthesis as a silylation reagent and as a precursor to other organosilicon compounds. dakenchem.com For example, chlorobis(trimethylsilyl)methane can be prepared and used to generate Grignard reagents for further synthetic transformations. sigmaaldrich.com The shorter Si-C-Si linkage in methylene-bridged disilanes compared to the Si-C-C-Si backbone of ethane-bridged analogues leads to different bond angles and steric environments around the silicon atoms, which can affect their reactivity. Methylene-bridged bis(germylene)s, germanium analogues, have shown interesting reactivity, existing in equilibrium with their dimers. nih.govresearchgate.net

    Aryl-Bridged Disilanes: When the bridging group is an aromatic ring, such as a phenylene group, the electronic properties of the disilane (B73854) are significantly altered. The Si-aryl bonds and the π-system of the aromatic ring can interact, influencing the molecule's spectroscopic and electrochemical characteristics. researchgate.net For instance, 1,2-bis(trimethylsilyl)benzene (B95815) derivatives are used as precursors for benzyne (B1209423) and in the synthesis of luminescent materials and Lewis acid catalysts. researchgate.net Disilane-bridged architectures, including those with aryl linkers, are an emerging class of molecular materials with applications in stimuli-responsive systems and optoelectronics, owing to the unique properties conferred by the Si-Si σ bond. nih.gov The rigid nature of the aryl bridge, compared to the flexible ethane bridge, imposes a fixed distance and orientation between the two silyl groups, which is a key design feature in the construction of complex molecular architectures like disilane-bridged paracyclophanes. nih.gov

    The following table provides a comparative overview of these bridged disilanes.

    Bridge TypeExample CompoundKey Structural FeatureImpact on Properties
    Ethylene (-CH₂CH₂-)1,2-Bis(trimethylsilyl)ethaneFlexible two-carbon chainAllows for conformational freedom; precursor to 1,2-disilacyclobutanes.
    Methylene (-CH₂-)Bis(trimethylsilyl)methaneShort, single-carbon linkerIncreased steric crowding around the bridge; different bond angles.
    Arylene (e.g., -C₆H₄-)1,2-Bis(trimethylsilyl)benzeneRigid planar bridgeElectronic interaction between Si atoms and the π-system; fixed geometry. researchgate.netnih.gov

    Incorporation into Cyclic and Polycyclic Organosilicon Architectures

    Derivatives of 1,2-ethanediylbis(trimethylsilane) are valuable precursors for the synthesis of both strained cyclic molecules and complex polycyclic or polymeric materials.

    Cyclic Architectures: A prominent application is the synthesis of four-membered rings containing two silicon atoms. For example, the dehalogenation of 1,2-bis(chlorodimethylsilyl)ethane or its unsymmetrical analogues using alkali metal vapors leads to the formation of 1,2-disilacyclobutanes. researchgate.net These strained rings are highly reactive and can undergo spontaneous ring-opening polymerization (ROP) at room temperature. researchgate.net The ROP of these monomers can be initiated by various methods, including anionic initiators or photocatalysis, to produce linear polysilanes. rsc.orgacs.org These polymers are of interest for their unique electronic and material properties. The enthalpy of ring-opening for some disilacyclobutanes has been calculated to be quite high, suggesting that polymerization may be initiated by trace impurities in some cases. researchgate.net Theoretical studies have also explored other decomposition pathways for related disilacyclobutanes, such as cycloreversion. researchgate.net

    Polycyclic and Polymeric Architectures: The alkoxy-substituted derivatives, particularly 1,2-bis(triethoxysilyl)ethane (BTESE), are widely used to create highly cross-linked, polycyclic organosilica materials through the sol-gel process. sigmaaldrich.comresearchgate.net In this process, controlled hydrolysis and condensation of BTESE, often in the presence of other silica (B1680970) precursors like tetramethoxysilane, leads to the formation of a three-dimensional Si-O-Si network. sigmaaldrich.comsmolecule.com The resulting materials are organic-inorganic hybrids that can be fabricated into various forms, including mesoporous materials, thin films, and monoliths. sigmaaldrich.comresearchgate.net These materials exhibit high thermal stability and chemical resistance. sigmaaldrich.com By co-condensing BTESE with other functionalized silanes, such as bis[(3-trimethoxysilyl)propyl]amine, it is possible to incorporate specific functionalities, like amine groups, directly into the porous architecture, creating materials suitable for catalysis, separation, or sensing applications. researchgate.net The polymerization of BTESE can be complex, sometimes involving reaction-induced phase separation even in solutions that appear macroscopically homogeneous. nih.gov

    The following table summarizes the transformation of 1,2-ethanediylbis(trimethylsilane) derivatives into cyclic and polycyclic structures.

    Precursor DerivativeTransformationResulting ArchitectureKey Features and Applications
    1,2-Bis(chlorodimethylsilyl)ethaneDehalogenation1,1,2,2-Tetramethyl-1,2-disilacyclobutaneStrained four-membered ring. researchgate.net
    1,1,2,2-Tetramethyl-1,2-disilacyclobutaneRing-Opening Polymerization (ROP)Poly(1,1,2,2-tetramethyl-1,2-disilaethylene)Linear polysilane with potential applications in materials science. researchgate.netresearchgate.net
    1,2-Bis(triethoxysilyl)ethane (BTESE)Sol-Gel Process (Hydrolysis and Condensation)Mesoporous Organosilica NetworkHigh surface area, thermally stable, organic-inorganic hybrid material used for coatings, membranes, and functionalized materials. sigmaaldrich.comnih.govresearchgate.net

    Advanced Spectroscopic and Analytical Methodologies in Research

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of Silane (B1218182), 1,2-ethanediylbis(trimethyl-). By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

    29Si NMR, 1H NMR, 13C NMR Investigations

    Multinuclear NMR studies, including 29Si, 1H, and 13C NMR, are fundamental for the unambiguous identification and structural confirmation of Silane, 1,2-ethanediylbis(trimethyl-).

    ¹H NMR: In the proton NMR spectrum, the trimethylsilyl (B98337) (-Si(CH₃)₃) groups are expected to exhibit a single, sharp resonance due to the magnetic equivalence of the eighteen protons. The ethylene (B1197577) bridge (-CH₂-CH₂-) protons would also give rise to a distinct signal. The chemical shifts of these signals are influenced by the electron-withdrawing nature of the silicon atoms. For the related compound, 1,2-Bis(trimethylsilyloxy)ethane, ¹H NMR spectral data is available, which can serve as a reference point for predicting the spectral features of Silane, 1,2-ethanediylbis(trimethyl-). nih.govchemicalbook.com

    ¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Distinct signals are expected for the methyl carbons of the trimethylsilyl groups and the methylene (B1212753) carbons of the ethane (B1197151) bridge. The chemical shifts in ¹³C NMR are sensitive to the local electronic environment, allowing for the differentiation of carbon atoms in various parts of the molecule. nih.govumich.edu

    ²⁹Si NMR: As a silicon-containing compound, 29Si NMR spectroscopy is an invaluable tool for direct observation of the silicon atoms. huji.ac.ilrsc.org This technique provides information about the coordination number and the nature of the substituents attached to the silicon atoms. For Silane, 1,2-ethanediylbis(trimethyl-), a single resonance is anticipated in the 29Si NMR spectrum, confirming the presence of a single type of silicon environment. The chemical shift would be characteristic of a tetraalkylsilane. researchgate.net To ensure quantitative analysis in 29Si NMR, a relaxation agent such as chromium(III) acetylacetonate (B107027) may be added to the sample solution. rsc.org

    NucleusPredicted Chemical Shift (ppm)Multiplicity
    ¹H~0.0 (Si-CH₃), ~0.5 (-CH₂-CH₂-)Singlet, Singlet
    ¹³C~0 (Si-CH₃), ~10 (-CH₂-CH₂-)Quartet, Triplet
    ²⁹Si~0 to +5Singlet

    Advanced NMR Techniques (e.g., DOSY, NOESY)

    While standard 1D NMR techniques are powerful for basic structural elucidation, advanced 2D NMR experiments like Diffusion-Ordered Spectroscopy (DOSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) can provide deeper insights into the behavior of Silane, 1,2-ethanediylbis(trimethyl-) in solution.

    DOSY: This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients. For a pure sample of Silane, 1,2-ethanediylbis(trimethyl-), DOSY would show all proton signals aligning at the same diffusion coefficient, confirming they belong to the same molecule. This is particularly useful for assessing sample purity and studying intermolecular interactions.

    NOESY: NOESY experiments reveal through-space correlations between protons that are in close proximity. For Silane, 1,2-ethanediylbis(trimethyl-), NOESY could be used to confirm the spatial relationship between the trimethylsilyl protons and the ethylene bridge protons, further solidifying the structural assignment.

    Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

    IR Spectroscopy: The IR spectrum of Silane, 1,2-ethanediylbis(trimethyl-) is expected to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected vibrations include:

    C-H stretching: from the methyl and methylene groups.

    Si-C stretching: a characteristic vibration for organosilicon compounds.

    CH₂ and CH₃ bending (scissoring, rocking, wagging, and twisting) modes.

    For the related compound, trans-1,2-Bis(trimethylsilyl)ethylene, an IR spectrum has been recorded, which can provide a basis for interpreting the spectrum of the saturated analogue. nist.gov

    Raman Spectroscopy: Raman spectroscopy provides information on molecular vibrations that result in a change in polarizability. For Silane, 1,2-ethanediylbis(trimethyl-), which possesses a center of symmetry, the rule of mutual exclusion would apply. This means that vibrational modes that are IR active will be Raman inactive, and vice versa. This complementarity is a powerful tool for detailed structural analysis. Strong Raman scattering is expected for the Si-C and C-C symmetric stretching vibrations.

    Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
    C-H stretch (methyl)2960-28702960-2870
    C-H stretch (methylene)2925-28502925-2850
    CH₃ deformation~1460, ~1380~1460, ~1380
    CH₂ deformation~1470~1470
    Si-C stretch800-600800-600

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio of its ions.

    X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

    X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. If a single crystal of Silane, 1,2-ethanediylbis(trimethyl-) can be grown, single-crystal XRD would provide precise bond lengths, bond angles, and conformational information. This data would be invaluable for understanding the molecule's solid-state structure.

    Powder X-ray diffraction (PXRD) could be used to analyze a polycrystalline sample of the compound. While not providing the same level of detail as single-crystal XRD, PXRD can be used to identify the crystalline phase, assess its purity, and determine the unit cell parameters. A crystal structure of a complex molecule containing the 1,2-bis(trimethylsilyl)ethane moiety has been reported, which could provide some reference for expected bond lengths and angles within this structural unit. nih.govresearchgate.net

    Chromatographic Techniques for Purity and Reaction Monitoring (e.g., GC-MS, HPLC)

    Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of Silane, 1,2-ethanediylbis(trimethyl-) and to monitor the progress of its synthesis.

    Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS is an ideal technique for the analysis of Silane, 1,2-ethanediylbis(trimethyl-). researchgate.netnih.govresearchgate.net In a GC-MS experiment, the compound would be separated from any impurities on a GC column based on its boiling point and interactions with the stationary phase. The separated compound then enters the mass spectrometer, which provides a mass spectrum for identification. The retention time from the GC and the mass spectrum together provide a high degree of confidence in the compound's identity and purity.

    High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile, thermally stable compounds, HPLC can also be employed for the analysis of Silane, 1,2-ethanediylbis(trimethyl-), particularly for non-volatile impurities or for monitoring reactions in solution. A non-polar stationary phase (reversed-phase HPLC) with a suitable organic mobile phase would likely be used for its separation. Detection could be achieved using a refractive index detector or a mass spectrometer (LC-MS).

    Electron Microscopy (SEM, TEM) for Morphological Studies of Derived Materials

    Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the morphology of materials at high resolution. In the context of materials derived from silanes, these techniques are indispensable for visualizing the structure of polymers, composites, and coatings.

    Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of a sample. In studies involving silane-grafted polymers, SEM is employed to assess the compatibility and morphology of polymer blends. For instance, research on high-density polyethylene (B3416737) (HDPE) blends has shown that silane grafting can significantly improve the interfacial adhesion and lead to a more uniform and finer morphology. researchgate.net The resulting SEM micrographs can reveal the size and distribution of dispersed phases, providing evidence of enhanced compatibility. researchgate.net For example, in silane-grafted HDPE/polyamide-6 blends, SEM results indicated that the grafted HDPE had more hydrophilic characteristics, leading to better compatibility with the polyamide-6 matrix. researchgate.net

    Transmission Electron Microscopy (TEM) offers even higher resolution and is used to study the internal structure of materials. In the case of mesoporous organosilica materials synthesized from bridged silsesquioxane precursors like 1,2-bis(triethoxysilyl)ethane (B100286) (a related compound), TEM studies have been crucial in confirming the ordered, hexagonal symmetries and well-defined morphologies of the resulting materials. researchgate.net These analyses can reveal the pore structure and the degree of order within the material, which are critical parameters for applications in catalysis and separation. researchgate.net

    The following table summarizes representative findings from morphological studies of materials derived from or related to "Silane, 1,2-ethanediylbis(trimethyl-."

    MaterialAnalytical TechniqueKey Findings
    Amine-functionalized mesostructured organosilica from BTESETEMRevealed mesoscopically ordered, hexagonal symmetries and well-defined morphologies. The order decreased as the amount of BTMSPA increased. researchgate.net
    Silane-grafted HDPE/Polyamide-6 BlendsSEMIndicated that silane-grafted HDPE had hydrophilic characteristics, resulting in more compatible and finer morphology with PA6. researchgate.net
    Thin-film silane coatings on aluminumFE-SEMUsed to morphologically characterize the deposited silane films. researchgate.net
    Silane films with nano-dispersed CeO2 particles on aluminum substratesFE-SEMShowed uniform and homogeneous films with nanoparticles well embedded in the silane matrix. researchgate.net

    Atomic Force Microscopy (AFM) for Surface Characterization of Modified Materials

    Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information about a material's surface. It is particularly valuable for characterizing the surface of materials modified with silanes, as it can reveal changes in surface roughness and morphology at the nanoscale.

    The modification of surfaces with organosilanes is a common strategy to tailor their properties, such as adhesion, wettability, and biocompatibility. AFM is used to directly visualize the effects of these modifications. For example, studies on glass surfaces treated with aminosilanes have utilized AFM to investigate the resulting surface properties and structure. psu.edu These investigations have shown that the silanization process can lead to changes in surface roughness, which can be quantified using the root mean square (rms) roughness value. psu.edu

    In one study, AFM data revealed that a glass surface coated with an aminopropyl silane (APS) was slightly smoother (rms = 0.15 nm) compared to one coated with a tri-amino silane (DETA) (rms = 0.207 nm). psu.edu This difference in roughness was attributed to the different lengths of the silane linker molecules. psu.edu Such detailed surface information is critical for applications like the fabrication of microarrays, where a uniform and reproducible surface is essential. psu.edu

    The following table presents typical data obtained from AFM studies on silane-modified surfaces.

    SubstrateSilane TreatmentRMS Roughness (nm)Key Observations
    Glass (borofloat)Aminopropyl silane (APS) coated0.15Resulted in a slightly smoother surface compared to DETA-coated samples. psu.edu
    Glass (borofloat)Tri-amino silane (DETA) coated0.207The difference in roughness was attributed to the longer silane linker length of DETA. psu.edu
    GlassUnrinsed APS multilayers>0.8Demonstrates the effect of processing conditions on the final surface morphology. psu.edu

    Future Research Directions and Unexplored Avenues

    Integration into Smart and Responsive Materials

    The integration of organosilicon compounds into smart and responsive materials is a burgeoning field of research. The dual reactivity and hybrid nature of molecules like "Silane, 1,2-ethanediylbis(trimethyl-" and its derivatives, such as 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE), position them as key precursors for materials that can respond to external stimuli. russoindustrial.rugelest.com

    Future research will likely focus on harnessing these precursors for the development of:

    Stimuli-Responsive Coatings: By incorporating bis-silane structures into sol-gel coatings, it is possible to create surfaces that change their properties in response to environmental triggers. For instance, research has shown the use of bis(triethoxy)silane precursors in pH-responsive silica (B1680970) coatings designed for the protection of nanoparticles. mdpi.com This concept can be expanded to create coatings that respond to light, temperature, or specific chemical analytes. A photolabile bis-alkoxysilane has been designed to prepare light-breakable mesoporous silica nanoparticles, demonstrating the potential for creating photo-responsive systems. mdpi.com

    Self-Healing and Superhydrophobic Surfaces: The organofunctional groups on these silanes can be tailored to impart specific surface characteristics, such as hydrophobicity. iwaponline.com This is crucial for creating self-cleaning surfaces, often compared to the "lotus effect." russoindustrial.ru Future work could involve embedding microcapsules of bis-silane crosslinking agents within a polymer matrix to create self-healing materials that repair damage upon mechanical stress.

    Functional Aerogels: Organo-terminated and bridged trifunctional silica precursors are valuable for decorating the silica skeleton of aerogels. researchgate.net By using precursors with an ethane (B1197151) bridge, it is possible to create organically modified silica aerogels with tailored mechanical flexibility, porosity, and surface chemistry for applications in catalysis, insulation, and sensing.

    Development of Sustainable Synthesis and Application Methodologies

    The traditional synthesis of organosilanes often involves energy-intensive processes and the use of chlorine-based chemistry, presenting environmental challenges. lkouniv.ac.inmdpi.com A significant future direction is the development of greener and more sustainable synthetic routes.

    Key areas of research include:

    Transition-Metal-Free Synthesis: Recent advancements have demonstrated methods to prepare organosilanes from readily available organoboronates, such as benzylboronates and gem-diborylalkanes, using a simple alkoxide base under transition-metal-free conditions. nih.gov This approach avoids potentially toxic and expensive metal catalysts and offers a more sustainable pathway to carbon-silicon bond formation.

    Photocatalytic Methods: Photoactivated hydrosilylation reactions represent a versatile and environmentally friendly alternative to conventional transition-metal-catalyzed methods. acs.org These reactions can use light as an energy source to construct bis(silyl) or silaboryl alkanes, often with greater generality and selectivity. acs.org

    Chlorine-Free Precursors: A major trend in green chemistry is the move away from chlorosilanes. mdpi.com Research into the direct synthesis of alkoxysilanes from silicon and alcohols, bypassing the use of methyl chloride, is a critical step. mdpi.com Developing these methods for bis-silane compounds would significantly reduce the formation of corrosive byproducts like HCl.

    Utilization of Waste Streams: Investigating the use of alternative silicon sources, such as sodium silicate (B1173343) derived from industrial by-products, for the synthesis of organosilane precursors presents a compelling avenue for sustainable manufacturing. researchgate.net

    Computational Prediction and Design of Novel Organosilicon Systems

    Computational chemistry and materials modeling are becoming indispensable tools for accelerating the discovery and optimization of new materials. For organosilicon systems, these methods offer the ability to predict properties and guide synthetic efforts.

    Future computational research will likely focus on:

    Precursor Design: Computational methods can be used to design novel organosilicon precursors with tailored properties. By modeling how the chemical structure of a precursor influences the properties of the final material—such as the dielectric constant, thermal stability, or mechanical strength of a thin film—researchers can rationally design molecules for specific applications, such as low-k dielectrics in microelectronics. researchgate.netnih.govbohrium.com

    Modeling Surface Interactions: Molecular dynamics simulations are powerful for studying the self-assembly of organosilanes on various substrates. iwaponline.com These models can predict how molecules like "Silane, 1,2-ethanediylbis(trimethyl-" would form self-assembled monolayers (SAMs), providing insights into monolayer packing, orientation, and stability. researchgate.net This is crucial for applications in surface modification, adhesion promotion, and biosensors.

    Reaction Mechanism Elucidation: Computational studies can help elucidate the mechanisms of complex reactions, such as the thermal decomposition of precursors during chemical vapor deposition (CVD) or the intricacies of sol-gel chemistry. mdpi.comresearchgate.net Understanding these pathways at a molecular level allows for better control over the synthesis process and the final material properties.

    Exploration in Emerging Fields (e.g., Quantum Computing, Bio-interfacing)

    The unique properties of organosilicon compounds make them promising candidates for application in cutting-edge technological fields.

    Bio-interfacing

    The ability of organosilanes to form stable, well-ordered self-assembled monolayers (SAMs) on oxide surfaces is a cornerstone of their use in biomedical applications. nih.govnih.gov

    Advanced Biosensors: Future research will explore the use of bis-silanes to create more robust and functional SAMs for biosensors. electrochemsci.org The two silicon anchor points could provide enhanced stability on the sensor surface. By modifying the ethane bridge or the trimethylsilyl (B98337) groups with specific functionalities, these SAMs could be designed to selectively capture proteins, DNA, or other biomarkers with high sensitivity. nih.govnih.gov

    Biocompatible Coatings: The inherent biocompatibility of many silicone-based materials is a significant advantage. chemimpex.com Derivatives of "Silane, 1,2-ethanediylbis(trimethyl-" could be used to create biocompatible coatings for medical implants and devices, potentially reducing foreign body response and improving device integration. The ability to form covalent bonds with surfaces ensures a durable and stable coating. zmsilane.com

    Drug Delivery Systems: The sol-gel process, which utilizes organosilane precursors, can be used to encapsulate bioactive molecules. mdpi.com Research into using bis-silane precursors could lead to the formation of silica nanoparticles with tailored porosity and surface chemistry for controlled drug release.

    Quantum Computing

    Silicon is a leading material candidate for building scalable quantum computers. princeton.edu A major challenge is the creation of isotopically pure silicon to enhance the stability and coherence of quantum bits (qubits). siliconrepublic.commanchester.ac.uk

    Specialized Precursors for Pure Silicon Films: While the direct role of "Silane, 1,2-ethanediylbis(trimethyl-" in quantum computing is not established, a significant future avenue lies in its potential as a single-source precursor for depositing highly pure, specialized silicon-containing films (e.g., silicon carbide, silicon carbonitride). researchgate.netbohrium.com Future research could focus on synthesizing isotopically pure versions of such organosilicon precursors to deposit the ultra-pure silicon-28 (B1257143) layers required for fabricating high-fidelity qubits. This approach could offer greater control over film deposition compared to traditional methods.

    Challenges and Opportunities in Organosilicon Materials Science

    The future development of materials based on "Silane, 1,2-ethanediylbis(trimethyl-" and related compounds is framed by a set of overarching challenges and significant opportunities within the broader field of organosilicon science.

    CategoryDetailed Research Findings
    Challenges Sustainable Synthesis: A primary challenge is moving away from energy-intensive and environmentally harmful production methods, such as the traditional Rochow-Müller process, towards greener, chlorine-free synthetic routes. lkouniv.ac.inmdpi.comCost and Scalability: The high production costs of specialized organosilanes can hinder their widespread market adoption, especially when competing with established materials. dakenchem.comHydrolytic Stability: The reactivity of Si-Cl or Si-OR bonds towards moisture requires careful handling under anhydrous conditions, which can complicate manufacturing processes. smolecule.comIntegration into Devices: For applications like microelectronics, the integration of new organosilicon-derived materials can be challenging, with issues such as plasma-induced damage affecting the performance of low-k dielectric films. nih.gov
    Opportunities Hybrid Materials: The greatest opportunity lies in the creation of advanced organic-inorganic hybrid materials, where the organosilicon compound acts as a bridge between two different material classes, combining the benefits of both. russoindustrial.ruEnhanced Performance: Organosilanes provide a versatile platform for significantly improving material properties, including adhesion, durability, chemical resistance, and thermal stability in coatings, composites, and sealants. zmsilane.comdakenchem.comAdvanced Electronics: There is a continuing opportunity to design novel organosilicon precursors for next-generation electronic materials, such as low-k dielectrics, to enable smaller and faster microprocessors. nih.govBiomedical and Green Applications: The biocompatibility and environmental friendliness of many silicones open up vast opportunities in medicine (implants, drug delivery) and sustainable technologies (eco-friendly coatings, green synthesis). chemimpex.comzmsilane.commdpi.com

    Q & A

    Basic Research Questions

    Q. How can researchers synthesize 1,2-ethanediylbis(trimethylsilane) derivatives with controlled substituents (e.g., chloro, methoxy)?

    • Methodology : Derivatives like 1,2-Bis(chlorodimethylsilyl)ethane (CAS:13528-93-3) are synthesized via hydrosilylation or substitution reactions. For example, chlorination of trimethylsilane precursors using chlorinating agents (e.g., Cl₂ or HCl) under inert atmospheres ensures controlled functionalization. Reaction conditions (temperature, stoichiometry) must be optimized to avoid over-chlorination or cross-contamination .
    • Characterization : Post-synthesis, use NMR (¹H, ¹³C, ²⁹Si) to confirm substituent positions and purity. FTIR can validate Si-Cl (600–700 cm⁻¹) or Si-O (1000–1100 cm⁻¹) bond formation .

    Q. What spectroscopic techniques are critical for verifying the structure of ethanediylbis(trimethylsilane) compounds?

    • Answer :

    • ²⁹Si NMR : Distinguishes between Si-CH₃ (δ ≈ 0–10 ppm) and Si-Cl (δ ≈ 15–25 ppm) environments. For example, 1,2-Ethanediylbis(trichlorosilane) (CAS:2504-64-5) shows distinct Si-Cl peaks .
    • X-ray crystallography : Resolves bond angles and crystallographic packing, critical for confirming ethanediyl backbone geometry .
    • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns, especially for derivatives like 1,2-Bis(trimethoxysilyl)ethane (CAS:18406-41-2) .

    Advanced Research Questions

    Q. How do steric and electronic effects influence the reactivity of 1,2-ethanediylbis(trimethylsilane) in cross-linking applications?

    • Experimental Design : Compare cross-linking efficiency of derivatives (e.g., trichloro vs. trimethoxy substituents) in polymer matrices. For instance, thermal activation of trichlorosilane derivatives (e.g., Silane, 1,1'-(1,2-ethanediyl)bis[1,1,1-trichloro-) with polystyrene forms cross-linked dielectrics via Si-O-Si bridges. Monitor gel content and mechanical stability using DMA/TGA .
    • Data Contradictions : Trichloro derivatives may exhibit faster cross-linking but higher hydrolytic sensitivity than methoxy analogs. Address discrepancies by adjusting humidity controls during thermal curing .

    Q. What strategies mitigate inconsistencies in reported thermal stability values for ethanediylbis(trimethylsilane) derivatives?

    • Methodology :

    • TGA-DSC : Standardize heating rates (e.g., 10°C/min under N₂) to compare decomposition thresholds. For example, dichloromethylsilane derivatives (CAS:1430-1435) degrade at ~250°C, while methoxy-substituted analogs (CAS:18406-41-2) show stability up to 300°C .
    • Controlled atmosphere studies : Oxygen-free environments reduce oxidative side reactions, resolving discrepancies in decomposition pathways .

    Q. How can computational modeling predict the interfacial behavior of ethanediylbis(trimethylsilane) in hybrid materials?

    • Approach : Use DFT calculations to model Si-Si bond dissociation energies or adsorption on metal oxides (e.g., SiO₂). Compare with experimental XPS data (Si 2p peaks at ~100–104 eV) to validate surface bonding mechanisms .
    • Challenges : Adjust basis sets (e.g., 6-31G*) to account for electron-deficient silicon centers in chloro-substituted derivatives .

    Methodological Challenges & Solutions

    Q. Why do NMR spectra of ethanediylbis(trimethylsilane) derivatives sometimes show unexpected splitting patterns?

    • Analysis : Dynamic stereochemistry or solvent interactions (e.g., CDCl₃) may cause peak splitting. Use variable-temperature NMR to distinguish between conformational isomerism and impurities .
    • Example : 1,2-Bis(chlorodimethylsilyl)ethane (CAS:13528-93-3) exhibits splitting due to hindered rotation around the Si-C bond at low temperatures .

    Q. What precautions are essential when handling hygroscopic ethanediylbis(trimethylsilane) derivatives?

    • Best Practices :

    • Store under inert gas (Ar/N₂) with molecular sieves to prevent hydrolysis of Si-Cl bonds.
    • Use Schlenk-line techniques for air-sensitive reactions .
    • Monitor hydrolysis byproducts (e.g., HCl) via pH strips or FTIR .

    Applications in Materials Science

    Q. How does 1,2-ethanediylbis(trimethylsilane) enhance the dielectric properties of polymer blends?

    • Case Study : Blending 1,2-Ethanediylbis(trichlorosilane) (CAS:2504-64-5) with polystyrene increases dielectric constants (k ≈ 2.5–3.0) due to Si-O cross-links. Optimize spin-coating parameters (rpm, solvent ratio) to minimize film defects .
    • Advanced Tip : Incorporate AFM to map surface homogeneity and correlate with dielectric performance .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.